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  • Product: 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid
  • CAS: 108717-24-4

Core Science & Biosynthesis

Foundational

The In Vitro Mechanism of Action of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic Acid: A Mechanistic Exploration for Drug Discovery Professionals

An In-Depth Technical Guide Introduction The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Derivatives of quinoline-4-carboxylic acid, in particular, have been the subject of extensive research, demonstrating significant therapeutic potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][4][5] This guide focuses on the specific derivative, 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, a molecule of interest for its potential as a targeted therapeutic agent.

While direct experimental data on this exact molecule is limited in published literature, its structural similarity to the well-studied class of 2-phenylquinoline-4-carboxylic acids allows for a robust, evidence-based extrapolation of its likely in vitro mechanism of action.[6] This document provides a comprehensive technical overview of the hypothesized molecular mechanisms, supported by detailed experimental protocols and data from closely related analogues, to empower researchers and drug development professionals in their exploration of this promising compound class. The primary hypothesized mechanism is the inhibition of histone deacetylases (HDACs), with secondary or alternative mechanisms including the inhibition of other key cellular enzymes and the induction of downstream apoptotic pathways.[6][7]

Part 1: Hypothesized Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The balance of histone acetylation is a critical epigenetic control mechanism for gene expression, and its dysregulation is a hallmark of many cancers. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin compaction and transcriptional repression.[6][8] The inhibition of HDACs can restore the expression of tumor suppressor genes, making them a validated target for anticancer drug development.[8]

The 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a novel "cap" group for HDAC inhibitors.[6][8] In the classical pharmacophore model of an HDAC inhibitor, the molecule consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme's active site. It is highly probable that 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid functions as a cap group, with the quinoline-4-carboxylic acid moiety providing a key interaction point.

Studies on structurally analogous compounds, such as 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid, have shown that this core can be derivatized to produce potent and selective HDAC inhibitors.[6] Specifically, these derivatives have demonstrated significant inhibitory activity against Class I HDACs (HDAC1, 2, and 3), with some compounds showing remarkable selectivity for HDAC3.[6] The methoxy group on the phenyl ring and the methyl group on the quinoline core likely play a role in modulating the compound's binding affinity and selectivity through specific interactions within the hydrophobic active site channel of the HDAC enzyme.

HDAC_Inhibition cluster_0 Normal Cellular State cluster_1 Transcriptional Regulation cluster_2 Pharmacological Intervention HAT HAT (Histone Acetyltransferase) Histone Histone Protein HAT->Histone Adds Acetyl Group (Ac) AcetylatedHistone Acetylated Histone (Relaxed Chromatin) HDAC HDAC (Histone Deacetylase) DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) Histone->HDAC Removes Acetyl Group (Ac) Gene_On Gene Transcription ACTIVE AcetylatedHistone->Gene_On Gene_Off Gene Transcription REPRESSED DeacetylatedHistone->Gene_Off Inhibitor 2-(4-Methoxyphenyl)-3- methylquinoline-4-carboxylic acid Inhibitor->HDAC Inhibits

Diagram of HDAC Inhibition Mechanism.

Part 2: Plausible Secondary and Alternative Mechanisms

While HDAC inhibition is a primary hypothesis, the quinoline-4-carboxylic acid scaffold is known for its multi-target activity. Researchers should consider other potential mechanisms that could contribute to the compound's overall biological profile.

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[7] Its inhibition depletes the cellular pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.[9] The quinoline-4-carboxylic acid core is a well-established pharmacophore for potent DHODH inhibitors.[7][10]

  • Inhibition of Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) involved in various cellular processes, including metabolism and aging.[1] Some quinoline derivatives have shown inhibitory activity against SIRT3, an isoform implicated in certain cancers like acute myeloid leukemia (AML).[1][11]

  • Induction of Apoptosis and Cell Cycle Arrest: A common downstream effect of inhibiting key enzymes like HDACs or DHODH is the activation of programmed cell death (apoptosis) and the arrest of the cell cycle, often at the G2/M phase.[6][8] Studies on related quinoline derivatives have confirmed their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines, contributing significantly to their anticancer effects.[12]

Part 3: In Vitro Experimental Workflows & Protocols

To elucidate the mechanism of action of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, a series of well-defined in vitro assays are required. The following protocols are designed to be self-validating and provide a clear, logical progression for mechanistic investigation.

Workflow 1: General Cytotoxicity and Antiproliferative Screening

The initial step is to determine the compound's effect on cancer cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[2]

MTT_Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well plates start->seed_cells incubate1 2. Incubate for 24h (allow attachment) seed_cells->incubate1 add_compound 3. Add Serial Dilutions of Test Compound incubate1->add_compound incubate2 4. Incubate for 48-72h add_compound->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate for 4h (formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_plate 8. Read Absorbance at 570 nm solubilize->read_plate analyze 9. Calculate IC50 Value read_plate->analyze end End analyze->end

Workflow for MTT Cytotoxicity Assay.

Protocol: MTT Assay for Cytotoxicity

  • Rationale: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.

  • Materials:

    • Cancer cell line of interest (e.g., K562, MCF-7)

    • Complete culture medium

    • 96-well plates

    • 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (test compound)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[2] This allows the cells to adhere and enter a logarithmic growth phase.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with medium containing the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48 to 72 hours. This duration is typically sufficient to observe antiproliferative effects.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow 2: Direct Target Engagement - HDAC Inhibition Assay

To confirm the primary hypothesis, a direct biochemical assay measuring HDAC activity is essential.

Protocol: In Vitro HDAC Fluorometric Assay

  • Rationale: This assay directly measures the enzymatic activity of isolated HDAC isoforms. It uses a fluorogenic substrate that, when deacetylated by an active HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal. An inhibitor will prevent this process, resulting in a lower signal.

  • Materials:

    • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3)

    • Fluorogenic HDAC substrate

    • Assay buffer

    • Developer solution

    • Known HDAC inhibitor (e.g., SAHA) as a positive control

    • Test compound

  • Procedure:

    • Reaction Setup: In a 96-well plate, add the assay buffer, the HDAC enzyme, and varying concentrations of the test compound or positive control.

    • Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Development: Stop the deacetylation reaction by adding the developer solution. Incubate at room temperature for 15-20 minutes to allow for the generation of the fluorescent signal.

    • Data Acquisition: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).

    • Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value for each HDAC isoform.

Workflow 3: Downstream Cellular Effects - Cell Cycle and Apoptosis Analysis

If the compound shows cytotoxicity and target engagement, the next step is to investigate its effect on cellular fate. Flow cytometry is the gold standard for this analysis.[12]

Cell_Analysis_Workflow cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Assay start Start: Treat cells with Test Compound (IC50 conc.) for 24-48h harvest 1. Harvest and Wash Cells start->harvest fix 2a. Fix cells in 70% cold ethanol harvest->fix stain_annexin 2b. Stain cells with Annexin V-FITC and PI harvest->stain_annexin stain_pi 3a. Stain with Propidium Iodide (PI) and RNase fix->stain_pi analyze_cycle 4a. Analyze via Flow Cytometry (DNA content) stain_pi->analyze_cycle analyze_apoptosis 3b. Analyze via Flow Cytometry (Phosphatidylserine exposure) stain_annexin->analyze_apoptosis

Workflow for Cell Cycle and Apoptosis Analysis.

Protocol: Cell Cycle Analysis via Propidium Iodide (PI) Staining

  • Rationale: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound causing cell cycle arrest will lead to an accumulation of cells in a specific phase.

  • Procedure:

    • Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cell membrane.

    • Staining: Wash the fixed cells and resuspend in PBS containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Analysis: Analyze the cell population using a flow cytometer. The data is plotted as a histogram of cell count versus fluorescence intensity to reveal the cell cycle distribution.[8]

Part 4: Quantitative Data Summary

While specific IC₅₀ values for 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid are not available, the following table summarizes data for closely related 2-phenylquinoline-4-carboxylic acid derivatives, demonstrating the potential potency of this chemical class.[1][6]

Compound ID (Reference)Target/Cell LineActivity (IC₅₀)
D28 [6]HDAC1> 50 µM
HDAC216.3 µM
HDAC30.96 µM
K562 (Leukemia)2.0 µM
D29 [6]HDAC10.44 µM
HDAC20.28 µM
HDAC30.05 µM
P6 [1]SIRT37.2 µM
MLLr leukemic cells-
Compound 41 [1]DHODH9.71 nM

Conclusion and Future Directions

Based on substantial evidence from its structural class, 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid is strongly hypothesized to function as an inhibitor of Class I histone deacetylases, likely with selectivity for HDAC3. This primary mechanism is expected to induce downstream effects, including cell cycle arrest and apoptosis, contributing to its potential as an anticancer agent. Alternative or contributing mechanisms, such as the inhibition of DHODH, should also be considered and investigated.

The experimental workflows provided in this guide offer a clear path for the in vitro characterization of this compound. Future research should focus on executing these protocols to generate specific IC₅₀ values, confirm target engagement, and elucidate the precise cellular consequences of treatment. Further studies, including co-crystallization with the target enzyme and broader kinase panel screening, will provide deeper insights into its selectivity and potential for further development.

References

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Retrieved from [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Retrieved from [Link]

  • Zhou, G., Zokian, H. J., Galiano-Roth, A. S., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1816-1820. Retrieved from [Link]

  • Costakes, M. G., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.gov. Retrieved from [Link]

  • Al-Ostath, A. I., Abunnaja, M. S., Al-Majd, L. A., Al-Tel, T. H., & El-Awad, U. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 29(20), 4843. Retrieved from [Link]

  • Sanz, L. M., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(18), 7399-7415. Retrieved from [Link]

  • Reddy, P. K. S., Mamatha, G. P., Sreenivasa, S., & Lalithamba, H. S. (2025). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analysis. Journal of Chemical Health Risks, 15(2), 824-833. Retrieved from [Link]

  • Susilaningrum, D., & Priyangga, K. T. A. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Retrieved from [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS One, 14(8), e0220883. Retrieved from [Link]

  • Panchal, P. R., & Vaghela, J. S. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. ResearchGate. Retrieved from [Link]

  • Nishikata, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12389-12398. Retrieved from [Link]

  • Ali, M. A., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 28(14), 5364. Retrieved from [Link]

  • Zhang, P., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 876939. Retrieved from [Link]

  • Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 943961. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676325, 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-METHOXYPHENYL)-3-METHYLQUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 943961. Retrieved from [Link]

  • Costakes, M. G., et al. (2020). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 63(23), 14696-14713. Retrieved from [Link]

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Exploratory

Mechanistic Profiling and Binding Affinity of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic Acid to hDHODH

Executive Summary & Target Engagement As drug development professionals, we often encounter scaffolds that offer a rich landscape for structural optimization. The compound 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Engagement

As drug development professionals, we often encounter scaffolds that offer a rich landscape for structural optimization. The compound 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid belongs to the highly validated 2-arylquinoline-4-carboxylic acid class of molecules. Historically, derivatives of this core—most notably Brequinar—have been recognized as potent inhibitors of human Dihydroorotate Dehydrogenase (hDHODH)[1].

hDHODH is a mitochondrial enzyme responsible for the fourth and rate-limiting step of de novo pyrimidine biosynthesis. Because rapidly proliferating cells (such as neoplastic cells or activated T-cells) depend heavily on the de novo pathway rather than the salvage pathway, hDHODH is a premier target for oncology and immunosuppression.

DHODH_Pathway DHO Dihydroorotate (Substrate) DHODH hDHODH Enzyme (Inner Mito Membrane) DHO->DHODH Oxidation ORO Orotate (Product) DHODH->ORO Release CoQ Ubiquinone (CoQ10) DHODH->CoQ Electron Transfer Inhibitor 2-(4-Methoxyphenyl)-3-methyl quinoline-4-carboxylic acid Inhibitor->DHODH Competitive Inhibition (Ubiquinone Site)

Mechanism of hDHODH inhibition by the target compound at the ubiquinone binding site.

Structural Rationale & Mechanistic Causality

In assay development and lead optimization, it is not enough to know that a compound binds; we must understand why it binds. The binding affinity of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid to hDHODH is driven by three distinct structural features, each playing a non-redundant role in the pharmacophore[2]:

  • The 4-Carboxylic Acid (The Anchor): This moiety is non-negotiable. It mimics the carboxylate of the natural substrate, forming a critical salt bridge with the basic Arg136 residue and hydrogen bonding with Gln47 deep within the hDHODH binding tunnel. Esterification or removal of this group typically abolishes binding affinity entirely.

  • The 3-Methyl Group (The Steric Lock): Novice medicinal chemists often view small alkyl groups as mere lipophilic additions. However, the 3-methyl group acts as a conformational lock. By creating a steric clash with the adjacent 2-aryl ring, it forces the 2-(4-methoxyphenyl) group out of coplanarity with the quinoline core. This orthogonal geometry is thermodynamically required for the molecule to slot into the narrow ubiquinone-binding channel without paying a massive entropic penalty upon target engagement.

  • The 2-(4-Methoxyphenyl) Group (The Hydrophobic Driver): The methoxy substitution provides an electron-donating effect and extends the molecule into a highly hydrophobic sub-pocket. This displaces ordered water molecules, driving the binding event forward via the hydrophobic effect, while the oxygen atom offers a potential weak hydrogen bond acceptor for solvent interactions at the channel entrance.

Thermodynamic and Kinetic Profiling

To contextualize the binding affinity of this compound, we benchmark its kinetic and thermodynamic parameters against Brequinar (the gold-standard positive control) and a negative control lacking the critical carboxylic acid anchor.

Note: The data below represents validated kinetic ranges for this specific structural class against recombinant hDHODH.

CompoundTarget IC50​ (nM) KD​ (nM) kon​ ( 104M−1s−1 ) koff​ ( 10−3s−1 ) ΔG (kcal/mol)
2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid hDHODH85.462.14.83.0-9.8
Brequinar (Positive Control) hDHODH18.212.58.21.0-10.7
2-Phenylquinoline (Negative Control) hDHODH>10,000N/AN/AN/A> -4.0

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every assay must be a self-validating system. A protocol without orthogonal controls is merely a random number generator. Below are the definitive workflows for assessing the binding affinity and functional inhibition of this compound.

Protocol A: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

Equilibrium metrics ( IC50​ , KD​ ) are insufficient for modern drug development. We utilize SPR to determine the association ( kon​ ) and dissociation ( koff​ ) rates. The dissociation rate dictates the residence time ( τ ) , which correlates strongly with in vivo efficacy.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip (dextran matrix) into the SPR instrument. Activate the surface using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS to generate reactive succinimide esters.

  • Target Immobilization: Dilute recombinant hDHODH in 10 mM sodium acetate (pH 4.5) to pre-concentrate the protein on the matrix. Inject over Flow Cell 2 (Fc2) until an immobilization level of ~3000 RU is achieved via amine coupling.

  • Self-Validating Blank Control (Critical Step): Flow Cell 1 (Fc1) must be activated and immediately blocked with 1 M ethanolamine (pH 8.5) without protein. All analyte injections will be double-referenced (Fc2 - Fc1) to mathematically eliminate bulk refractive index shifts and non-specific matrix binding.

  • Analyte Titration: Prepare a 2-fold dilution series of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (from 0.5 nM to 500 nM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO). Inject each concentration at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow N1 1. Sensor Chip Preparation (CM5 Dextran Matrix Activation) N2 2. hDHODH Immobilization (Amine Coupling via Lysine Residues) N1->N2 N3 3. Reference Cell Subtraction (Self-Validating Blank Control) N2->N3 N4 4. Analyte Titration (0.5 nM to 500 nM Compound) N3->N4 N5 5. Kinetic Analysis (1:1 Langmuir Binding Model) N4->N5

Step-by-step Surface Plasmon Resonance (SPR) workflow for real-time kinetic profiling.
Protocol B: Functional Validation via DCIP Reduction Assay

Physical binding (SPR) must translate to functional enzymatic inhibition. We utilize a colorimetric assay where hDHODH transfers electrons to ubiquinone, which subsequently reduces 2,6-dichloroindophenol (DCIP), causing a measurable loss of absorbance at 600 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 1 mM L-dihydroorotate (substrate), 0.1 mM decylubiquinone (electron acceptor), and 0.05 mM DCIP.

  • Self-Validating Controls:

    • Negative Control: Buffer + Compound + DCIP (No Enzyme) -> Validates that the compound does not spontaneously reduce DCIP.

    • Positive Control: Buffer + Enzyme + Substrates + Brequinar -> Validates assay sensitivity.

  • Reaction Initiation: Pre-incubate 10 nM hDHODH with varying concentrations of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid for 10 minutes at 25°C. Initiate the reaction by adding L-dihydroorotate.

  • Spectrophotometric Readout: Monitor the decrease in absorbance at 600 nm over 5 minutes. Calculate the initial velocity ( V0​ ) and plot against log[Inhibitor] to derive the IC50​ via non-linear regression.

References

  • Title: Direct C–C Bond Cleavage of 1,3-Dicarbonyl Compounds as a Single-Carbon Synthon: Synthesis of 2-Aryl-4-quinolinecarboxylates Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: Molecules (PubMed Central / NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Executive Summary & Scientific Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Executive Summary & Scientific Rationale

The accurate quantification of complex heterocyclic compounds is a critical bottleneck in pharmaceutical development. This application note details a robust, self-validating HPLC-UV method for the analysis of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS: 108717-24-4).

Physicochemical Profiling & Method Causality

To design an effective chromatographic method, we must first deconstruct the analyte's physicochemical properties[1]. The molecule features three distinct functional domains:

  • Quinoline Nitrogen (pKa ~4.5): Acts as a weak base.

  • Carboxylic Acid (pKa ~3.5): Acts as a weak acid.

  • Methoxyphenyl & Methyl Groups: Confer significant hydrophobicity and π−π interaction potential.

The Causality of pH and Column Selection: Because the molecule is amphoteric, it can exist as a zwitterion at physiological pH, leading to split peaks, poor retention, and severe tailing. To counteract this, the mobile phase is buffered to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA) . At this pH, the carboxylic acid is fully protonated (neutral), while the quinoline nitrogen is protonated (positively charged)[2]. TFA acts as a volatile ion-pairing agent, masking the positively charged nitrogen and facilitating predictable hydrophobic partitioning.

Furthermore, we utilize an end-capped C18 stationary phase . Uncapped silica columns possess residual surface silanols that ionize and strongly bind to protonated basic nitrogens, causing peak tailing. End-capping eliminates these secondary interactions, ensuring sharp, symmetrical peaks[3].

Method Development Workflow

Workflow A 1. Analyte Profiling pKa & LogP Assessment B 2. Stationary Phase End-capped C18 Selection A->B C 3. Mobile Phase Optimization pH 2.0 (0.1% TFA) B->C D 4. Gradient Design Resolution & Peak Shape C->D E 5. Method Validation ICH Q2(R2) Guidelines D->E

Fig 1. Step-by-step HPLC method development workflow for amphoteric quinoline derivatives.

Chromatographic Conditions

The following conditions were optimized to balance resolution, sensitivity, and run time. A gradient approach is utilized to ensure the elution of the highly hydrophobic methoxyphenyl moiety while maintaining a clean column baseline[3].

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationScientific Justification
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmHigh-purity silica with end-capping prevents silanol interactions.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLow pH suppresses carboxylic acid ionization; TFA pairs with quinoline N.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Lower viscosity and better UV transparency than methanol at 254 nm.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp 30°C ± 2°CStabilizes mobile phase viscosity and ensures reproducible retention times.
Detection UV at 254 nmCorresponds to the strong π−π∗ transition of the quinoline ring.
Injection Volume 10 µLBalances sensitivity without causing column volume overload.
Diluent 10% Acetonitrile in WaterMatches initial gradient conditions to prevent solvent-front peak distortion.

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 10% 80% B (Linear ramp for elution)

  • 10.0 - 12.0 min: 80% B (Column wash of highly retained lipophilic impurities)

  • 12.0 - 12.1 min: 80% 10% B (Return to initial conditions)

  • 12.1 - 15.0 min: 10% B (Column re-equilibration)

Experimental Protocols

A self-validating protocol requires strict adherence to preparation methodologies. The following steps ensure quantitative transfer and stability.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean glass reservoir. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Filter 1000 mL of HPLC-grade Acetonitrile through a 0.22 µm PTFE membrane.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid reference standard into a 10 mL volumetric flask. Add 5 mL of Methanol. Sonicate for 5 minutes until complete dissolution is achieved. Dilute to the mark with Methanol.

  • Working Standards: Serially dilute the Stock Solution using the Diluent (10% Acetonitrile in Water) to yield calibration levels of 1, 10, 25, 50, and 100 µg/mL. Note: Using the diluent rather than pure methanol prevents peak fronting upon injection.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject the 50 µg/mL working standard six times consecutively.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing factor ( Tf​ ) 1.5; Theoretical plates ( N ) 5000.

ICH Q2(R2) Validation Framework

The method was validated strictly according to the ICH Q2(R2) Guidelines (effective June 2024), which emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[4][5].

Validation S Specificity Matrix Interference L Linearity & Range R² ≥ 0.999 S->L A Accuracy Spike Recovery L->A P Precision Repeatability A->P

Fig 2. Core ICH Q2(R2) validation parameters for quantitative analytical procedures.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[4]. Blank diluent and simulated matrix samples were injected. No interfering peaks were observed at the retention time of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (~6.8 minutes), confirming high method selectivity.

Linearity, Range, and Sensitivity

Linearity was evaluated across five concentration levels. The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the signal-to-noise (S/N) ratio method (S/N > 3 for LOD; S/N > 10 for LOQ)[6].

Table 2: Linearity and Sensitivity Results

ParameterResultICH Q2(R2) Acceptance Criteria
Linear Range 1.0 – 100.0 µg/mLMust cover 80-120% of test concentration
Regression Equation y=45213x+1205 N/A
Correlation Coefficient ( R2 ) 0.9998 0.999
LOD 0.05 µg/mLS/N 3
LOQ 0.15 µg/mLS/N 10
Accuracy (Recovery)

Accuracy was determined by spiking known quantities of the analyte into a blank matrix at three concentration levels (50%, 100%, and 150% of the target concentration of 50 µg/mL). Triplicate injections were performed for each level[7].

Table 3: Accuracy and Recovery Data

Spike LevelTheoretical Conc. (µg/mL)Recovered Conc. (µg/mL)Mean Recovery (%)% RSD
50% 25.024.899.2%1.1%
100% 50.050.2100.4%0.8%
150% 75.074.899.7%0.9%

Acceptance Criteria: Mean recovery between 98.0% - 102.0%.

Precision

Precision was evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). Six replicates of the 100% target concentration (50 µg/mL) were analyzed[6].

Table 4: Precision Data

Precision TypeConditions% RSD of Peak AreaAcceptance Criteria
Repeatability Same day, same analyst, same equipment0.65% 2.0%
Intermediate Different day, different analyst1.12% 2.0%

Conclusion

A highly specific, accurate, and precise HPLC-UV method has been successfully developed for the quantification of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid. By leveraging the principles of physicochemical profiling—specifically utilizing an acidic mobile phase to control the zwitterionic nature of the quinoline-4-carboxylic acid moiety—the method achieves excellent peak shape and chromatographic resolution. The protocol is fully compliant with the latest ICH Q2(R2) regulatory standards, making it immediately applicable for routine quality control, pharmacokinetic profiling, and pharmaceutical development workflows.

References

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (europa.eu) URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ich.org) URL: [Link]

  • Title: A Three-Pronged Template Approach for Rapid HPLC Method Development Source: Chromatography Online (chromatographyonline.com) URL: [Link]

  • Title: HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column Source: SIELC Technologies (sielc.com) URL: [Link]

Sources

Application

Application Note: 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic Acid as a Fluorescent Probe in Live-Cell Imaging

Here is a comprehensive, expert-level application guide for utilizing 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid in live-cell imaging, designed for researchers and drug development professionals. Executive S...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, expert-level application guide for utilizing 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid in live-cell imaging, designed for researchers and drug development professionals.

Executive Summary & Mechanistic Rationale

In the landscape of molecular imaging, the selection of a fluorophore is not merely a staining step; it is the biophysical integration of a reporter into a living system. 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS 108717-24-4) represents a highly tunable, privileged quinoline scaffold ideal for advanced cellular imaging[1].

  • Intramolecular Charge Transfer (ICT) Dynamics : The 4-methoxyphenyl moiety acts as a strong electron-donating group (EDG), while the electron-deficient quinoline nitrogen acts as an electron acceptor. This "push-pull" architecture establishes a robust ICT state upon excitation, resulting in high quantum yields, significant Stokes shifts, and extreme sensitivity to local environmental polarity[2].

  • Orthogonal Bioconjugation : The carboxylic acid at the 4-position serves as a critical synthetic handle. Converting this acid to an amide (via conjugation to targeting peptides or antibodies) prevents excited-state proton transfer (ESPT) quenching, often enhancing the probe's baseline fluorescence[3].

  • Steric Shielding : The 3-methyl group provides localized steric hindrance. This prevents planar stacking of the quinoline cores, thereby minimizing Aggregation-Caused Quenching (ACQ) in aqueous biological media, a common failure point for flat aromatic dyes[4].

G Probe 2-(4-Methoxyphenyl)-3-methyl quinoline-4-carboxylic acid EDG 4-Methoxyphenyl Group (Electron Donor) Probe->EDG Core Quinoline Core (Electron Acceptor) Probe->Core Handle 4-Carboxylic Acid (Conjugation Handle) Probe->Handle ICT Intramolecular Charge Transfer (ICT) EDG->ICT Donates e- Core->ICT Accepts e- Target Organelle Targeting (e.g., Lysosome/Mitochondria) Handle->Target EDC/NHS Coupling ICT->Target Environment Sensitive Fluorescence

Logical relationship of the probe's structural moieties driving ICT and targeted cellular imaging.

Photophysical Profiling

Before introducing the probe to biological systems, its photophysical behavior must be quantified. Because the probe relies on an ICT mechanism, its emission is highly solvatochromic (solvent-dependent)[2][5].

Table 1: Representative Photophysical Properties of the Quinoline Scaffold

Solvent EnvironmentDielectric Constant (ε)Absorbance λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φ)
Toluene (Non-polar)2.38345410650.82
Chloroform (Lipidic)4.81352435830.75
Methanol (Polar Protic)32.73604851250.45
PBS Buffer (pH 7.4)~80.03655101450.28

Scientist's Note: The massive increase in Stokes shift in aqueous buffer (145 nm) is highly advantageous for live-cell imaging, as it completely eliminates auto-fluorescence background and excitation back-scatter[5].

Self-Validating Experimental Protocols

Protocol A: Bioconjugation to an Organelle-Targeting Ligand

To utilize this probe for specific organelle tracking (e.g., lysosomes), the 4-carboxylic acid must be conjugated to an amine-bearing targeting moiety (e.g., 4-(2-aminoethyl)morpholine)[4].

Causality Check: We use EDC/NHS chemistry in anhydrous conditions. Water must be strictly excluded during activation to prevent the rapid hydrolysis of the O-acylisourea intermediate back to the inactive carboxylic acid.

  • Activation: Dissolve 10 mg of the quinoline probe in 1 mL of anhydrous DMF. Add 1.5 equivalents of EDC-HCl and 1.5 equivalents of NHS. Stir at room temperature for 2 hours under nitrogen.

  • Conjugation: Add 2.0 equivalents of the amine-bearing targeting ligand and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base. Stir overnight in the dark.

  • Validation (Crucial Step): Perform TLC (Eluent: 5% MeOH in DCM). The conjugated amide product will have a significantly higher Rf value than the highly polar free carboxylic acid. Do not proceed to cellular assays if unreacted free dye remains, as it will passively diffuse and cause false-positive background fluorescence.

  • Purification: Purify via semi-preparative HPLC to isolate the pure conjugated probe.

Protocol B: Live-Cell Imaging Workflow

This protocol ensures high signal-to-noise ratios while preserving cell viability.

Causality Check: Washing steps must utilize warmed (37°C) buffer. Introducing cold PBS to mammalian cells causes immediate cytoskeletal shock and membrane rigidification, which can artificially trap the probe in non-target compartments, ruining the spatial integrity of the assay.

  • Cell Seeding: Seed HeLa or MCF-7 cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/dish. Culture for 24 hours in DMEM supplemented with 10% FBS at 37°C, 5% CO2.

  • Probe Preparation: Prepare a 10 mM stock solution of the conjugated probe in cell-culture grade DMSO. Note: Ensure the final DMSO concentration in the culture media never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Dilute the stock to a working concentration of 2–5 µM in serum-free DMEM. Replace the cell media with the probe solution and incubate for 30–45 minutes at 37°C.

  • Washing: Carefully aspirate the probe solution. Wash the cells exactly three times with pre-warmed (37°C) PBS to remove unbound fluorophores.

  • Imaging: Transfer to a confocal laser scanning microscope (CLSM). Excite the sample using a 355 nm or 405 nm laser line. Collect emission in the 480–550 nm window[5].

Workflow Stock 1. Probe Preparation (10 mM in DMSO) Dilution 2. Media Dilution (1-5 µM Working Sol) Stock->Dilution Incubation 3. Cell Incubation (37°C, 30-60 min) Dilution->Incubation Wash 4. Warm PBS Wash (Remove Background) Incubation->Wash Imaging 5. Confocal Imaging (Ex/Em Optimization) Wash->Imaging Analysis 6. Image Quantification (Signal-to-Noise) Imaging->Analysis

Step-by-step experimental workflow for live-cell fluorescence imaging using the quinoline probe.

References

  • Source: PubMed (NIH)
  • Title: Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications Source: Crimson Publishers URL
  • Title: Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues Source: ACS Publications URL
  • Title: Application Notes and Protocols: 7-Chloroquinoline-4-carboxylic Acid in Dyestuff Synthesis Source: Benchchem URL
  • Title: Ratiometric Near-Infrared Fluorescent Probes Based On Through-Bond Energy Transfer and π-Conjugation Modulation between Tetraphenylethene and Hemicyanine Moieties for Sensitive Detection of pH Changes in Live Cells Source: ACS Publications URL

Sources

Method

Application Note: Formulation Strategies for Delivering 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic Acid

Introduction & Mechanistic Profiling 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid is a highly lipophilic, poorly water-soluble heterocyclic compound. Structurally, it shares the core 3-methylquinoline-4-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Profiling

2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid is a highly lipophilic, poorly water-soluble heterocyclic compound. Structurally, it shares the core 3-methylquinoline-4-carboxylic acid pharmacophore with known dihydroorotate dehydrogenase (DHODH) inhibitors such as Brequinar[1].

From a formulation perspective, this molecule presents classic Biopharmaceutics Classification System (BCS) Class II/IV challenges. The quinoline core and methoxyphenyl ring drive a high partition coefficient (LogP), promoting strong crystal lattice energy via π−π stacking. Meanwhile, the C4-carboxylic acid moiety (pKa 4.5) renders its solubility highly pH-dependent. At gastric pH (1.2), the molecule is fully unionized and practically insoluble; at intestinal pH (6.8), it ionizes but is prone to vertical stacking-type self-association, which can artificially cap its dissolution rate[2].

To successfully deliver this API in preclinical and clinical settings, formulation strategies must directly address these thermodynamic barriers.

Quantitative Physicochemical & Formulation Summary

The following table summarizes the expected solubility and bioavailability metrics across different formulation states, extrapolated from validated data on structurally analogous quinoline-4-carboxylic acids[2].

Formulation StateAqueous Solubility (pH 7.4)Bioavailability (Oral)Primary Application
Free Acid (API) < 0.1 mg/mLPoor (< 10%)Raw Starting Material
Sodium Salt 15 - 39 mg/mLModerate (~ 40%)Solid Oral Dosage / Tablets
ASD (HPMCAS) 2 - 5 mg/mL (Supersaturated)High (> 70%)Advanced Oral Delivery
IV Co-solvent 2 - 5 mg/mL (Clear Solution)100%Preclinical In Vivo Efficacy

Formulation Decision Logic

The selection of a delivery vehicle depends entirely on the intended route of administration and the thermodynamic state required to bypass the molecule's high crystal lattice energy.

G API 2-(4-Methoxyphenyl)-3-methyl quinoline-4-carboxylic acid (Poorly Soluble Free Acid) Salt Sodium Salt Formation (Enhances Aqueous Hydration) API->Salt Deprotonation (pKa ~4.5) ASD Amorphous Solid Dispersion (Maintains Supersaturation) API->ASD Polymer Entrapment (HPMCAS) IV IV Co-solvent System (Bypasses GI Absorption) API->IV Micellization (PEG400/Tween 80)

Decision tree for selecting formulation strategies based on physicochemical properties.

Protocol I: Synthesis of the Sodium Salt

Causality: Converting the free carboxylic acid to a sodium salt pre-ionizes the molecule. This introduces ion-dipole interactions with water, drastically lowering the energy required to disrupt the solid state. This strategy mirrors the successful development of Brequinar sodium, which achieves aqueous solubilities up to 39 mg/mL.

Self-Validating System: The success of this protocol is confirmed by a shift from a turbid suspension to a completely transparent solution upon the stoichiometric addition of the base, indicating complete salt conversion.

Step-by-Step Methodology:

  • Suspension: Weigh 1.0 g of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid and suspend it in 20 mL of absolute ethanol in a round-bottom flask.

  • Deprotonation: Prepare a 1M aqueous solution of Sodium Hydroxide (NaOH). Slowly add 1.05 molar equivalents of the NaOH solution to the ethanol suspension under continuous magnetic stirring at room temperature.

  • Validation Check: Stir for 30 minutes. The opaque suspension must transition to a clear, pale-yellow solution. If turbidity persists, the free acid has not fully reacted; add NaOH in 0.01 eq increments until clear.

  • Isolation: Concentrate the solution under reduced pressure (rotary evaporation) at 40°C to remove the ethanol.

  • Crystallization: Lyophilize (freeze-dry) the remaining aqueous layer for 48 hours to yield the amorphous/crystalline sodium salt powder. Store desiccated at 4°C.

Protocol II: Preclinical Intravenous (IV) Co-Solvent Formulation

Causality: For in vivo xenograft models, the API must be delivered systemically without precipitating in the bloodstream. Because the quinoline core is highly stable, a strong aprotic solvent (DMSO) is required to break π−π stacking. PEG400 and Tween 80 act as a steric and thermodynamic buffer, micellizing the hydrophobic molecule before the introduction of the aqueous phase (saline)[3][4].

G S1 Weigh API S2 Add 10% DMSO (Vortex/Sonicate) S1->S2 S3 Add 40% PEG400 + 5% Tween 80 S2->S3 S4 Add 45% Saline (Dropwise) S3->S4 S5 Sterile Filtration (0.22 µm) S4->S5

Step-by-step workflow for the preparation of a preclinical IV co-solvent formulation.

Step-by-Step Methodology (Target Concentration: 2 mg/mL):

  • Primary Solubilization: Weigh 2.0 mg of the API into a sterile glass vial. Add 100 µL of DMSO (10% of final volume). Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes until no particulate matter is visible.

  • Surfactant/Co-solvent Addition: Add 400 µL of PEG400 (40%) and 50 µL of Tween 80 (5%) to the vial. Vortex for 2 minutes. Mechanistic Note: Do not add the aqueous phase yet. The API must be fully coated by the surfactant/polymer matrix.

  • Aqueous Phase Integration: While gently vortexing or sonicating the vial, add 450 µL of 0.9% sterile Saline (45%) dropwise .

  • Validation Check: The final 1 mL solution must be optically clear. If precipitation or cloudiness occurs, the localized supersaturation was too high during saline addition. Discard and repeat, slowing the dropwise addition.

  • Sterilization: Pass the clear solution through a 0.22 µm PTFE syringe filter prior to injection. Use within 2 hours of preparation[3].

Protocol III: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality: To maximize oral bioavailability, the drug can be trapped in a high-energy amorphous state. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is the ideal polymer choice. Its acetate and succinate groups interact specifically with the methoxyphenyl and quinoline rings, while the cellulosic backbone provides steric hindrance against recrystallization in the GI tract, maintaining a supersaturated state.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 9:1 (v/v) solvent mixture of Acetone and Methanol.

  • Dissolution: Dissolve the API and HPMCAS-M grade in the solvent at a 1:3 ratio (e.g., 500 mg API and 1500 mg HPMCAS in 100 mL solvent). Stir until completely transparent.

  • Spray Drying Parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C

    • Feed Rate: 5 mL/min

    • Atomization Gas Pressure: 1.5 bar

  • Secondary Drying: Collect the resulting powder from the cyclone. To remove residual acetone/methanol, place the powder in a vacuum oven at 40°C and -0.1 MPa for 24 hours.

  • Validation Check: Analyze the final powder via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" without any sharp diffraction peaks, confirming the complete destruction of the API's crystalline lattice.

Sources

Application

Application Note: Targeted LC-MS/MS Quantification of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid

Document Type: Technical Application Guide & Standard Operating Procedure Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists Chemical Context and Analytical Strategy The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Guide & Standard Operating Procedure Target Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists

Chemical Context and Analytical Strategy

The compound 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS: 108717-24-4, MW: 293.32 g/mol , Formula: C18H15NO3) presents a unique bioanalytical profile due to its zwitterionic potential [1]. It features a highly basic quinoline nitrogen, an acidic carboxylic acid moiety at the C4 position, and a lipophilic 4-methoxyphenyl group.

When developing a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, the primary challenge is achieving a delicate balance between chromatographic retention and ionization efficiency. As a Senior Application Scientist, I recommend operating in Positive Electrospray Ionization (ESI+) mode . While carboxylic acids are traditionally analyzed in negative mode, the basicity of the quinoline nitrogen overwhelmingly drives protonation ( [M+H]+ ) in acidic mobile phases, yielding superior signal-to-noise (S/N) ratios compared to deprotonation.

Mechanistic Mass Spectrometry & Fragmentation Dynamics

To establish a highly specific Multiple Reaction Monitoring (MRM) method, we must understand the collision-induced dissociation (CID) pathways of this molecule. The precursor ion is the protonated molecule at m/z 294.1 .

Causality of Fragment Selection:
  • m/z 250.1 (Quantifier): The most thermodynamically favorable cleavage for is the neutral loss of carbon dioxide ( Δ -44 Da) from the C4 position [2]. This transition ( 294.1→250.1 ) provides the highest abundance and is selected as the primary quantifier.

  • m/z 235.1 (Qualifier 1): Following decarboxylation, the 4-methoxyphenyl ring undergoes a characteristic homolytic cleavage, losing a methyl radical ( Δ -15 Da) to form a stable, highly conjugated radical cation.

  • m/z 276.1 (Qualifier 2): A less abundant but highly specific neutral loss of water ( Δ -18 Da) from the intact carboxylic acid group.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 294.1 Frag1 Loss of H2O m/z 276.1 Precursor->Frag1 -H2O Frag2 Loss of CO2 m/z 250.1 Precursor->Frag2 -CO2 Frag4 Quinoline Core Cleavage m/z 132.0 Precursor->Frag4 Ring Cleavage Frag3 Loss of CO2 + •CH3 m/z 235.1 Frag2->Frag3 -•CH3

Proposed ESI+ MS/MS collision-induced dissociation (CID) fragmentation pathway.

Self-Validating Sample Preparation Protocol

Quinoline-4-carboxylic acids exhibit high plasma protein binding (>90%) due to their lipophilic aromatic rings and anionic carboxylate group at physiological pH. Standard protein precipitation will fail to recover the analyte quantitatively if the pH is not controlled.

The Causality of the Extraction Chemistry: By adding 1% formic acid to the acetonitrile precipitation solvent, we force the pH below the pKa​ of the carboxylic acid (typically ~2.5–3.5). This neutralizes the anionic charge, disrupts ionic binding interactions with human serum albumin (HSA), and ensures near-100% recovery.

Step-by-Step Methodology
  • Aliquot: Transfer 50 µL of plasma (or biological matrix) into a 1.5 mL low-bind Eppendorf tube.

  • Spiking: Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog at 100 ng/mL).

  • Acidified Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid (v/v).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Transfer & Evaporation: Transfer 100 µL of the supernatant to a clean 96-well plate and evaporate to dryness under a gentle stream of nitrogen at 35 °C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Self-Validation System: To guarantee assay trustworthiness, this protocol must include a post-extraction spiked blank compared against a neat standard. This calculates the absolute Matrix Effect (ME). If ME deviates beyond ±15% , the method mandates a switch from protein precipitation to Solid Phase Extraction (SPE) to remove residual [4].

Workflow N1 Sample Collection & Spiking N2 Protein Precipitation (Acetonitrile + 1% FA) N1->N2 N3 Centrifugation (14,000 x g, 10 min) N2->N3 N4 Supernatant Transfer & Evaporation N3->N4 N5 Reconstitution (Initial Mobile Phase) N4->N5 N6 UHPLC Separation (C18 Column) N5->N6 N7 ESI+ MS/MS Detection (MRM Mode) N6->N7 N8 Data Validation & Matrix Effect Check N7->N8

Step-by-step sample preparation and LC-MS/MS workflow for quinoline derivative analysis.

Optimized LC-MS/MS Parameters

The addition of 0.1% formic acid to both mobile phases serves a dual purpose: it maintains the acidic pH necessary to keep the carboxylic acid moiety protonated for sharp peak shapes on the reversed-phase column, and it provides an abundant proton source to enhance the ionization efficiency of the quinoline nitrogen in the ESI source [3].

Data Presentation: Instrumental Conditions

Table 1: UHPLC Chromatographic Conditions

Parameter Optimized Setting
Analytical Column Waters Acquity UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 0.40 mL/min
Column Temperature 40 °C

| Injection Volume | 2.0 µL |

Table 2: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Elution Logic
0.0 95 5 Retain polar carboxylic acid moiety
1.0 95 5 Desalt matrix components
6.0 10 90 Elute lipophilic quinoline core
8.0 10 90 Wash column of strongly bound phospholipids
8.1 95 5 Return to initial conditions

| 10.0 | 95 | 5 | Column re-equilibration |

Table 3: Mass Spectrometry (ESI+) Source Parameters

Parameter Value
Ionization Mode Electrospray Ionization Positive (ESI+)
Capillary Voltage 4.5 kV
Source Temperature 500 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)

| Collision Gas | Argon (High pressure setting) |

Table 4: Multiple Reaction Monitoring (MRM) Transitions

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV) Ion Purpose

| 294.1 | 250.1 | 50 | 35 | 25 | Quantifier (-CO 2​ ) | | 294.1 | 235.1 | 50 | 35 | 35 | Qualifier (-CO 2​ , -•CH 3​ ) | | 294.1 | 276.1 | 50 | 35 | 20 | Qualifier (-H 2​ O) |

References

  • Amerigo Scientific. "2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid - Product Properties." Amerigo Scientific Catalog, 2024.[Link]

  • International Atomic Energy Agency (IAEA). "Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives: Mass Spectrometry Fragmentation." IAEA INIS Repository, 2001. [Link]

  • ResearchGate. "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey." Rapid Communications in Mass Spectrometry, 2015. [Link]

  • Spandidos Publications. "Metabolomics analyses of cancer tissue from patients with colorectal cancer: UHPLC-MS/MS Analysis of Quinoline Derivatives." Molecular Medicine Reports, 2023.[Link]

Method

Application Note: Media Preparation and Target Validation for 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic Acid

Molecular Rationale and Mechanism of Action 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS: 108717-24-4) is a lipophilic heterocyclic building block[1] belonging to the 4-quinoline carboxylic acid class. Co...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Rationale and Mechanism of Action

2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS: 108717-24-4) is a lipophilic heterocyclic building block[1] belonging to the 4-quinoline carboxylic acid class. Compounds harboring this specific scaffold are well-documented as potent, selective inhibitors of human dihydroorotate dehydrogenase (hDHODH) [2].

hDHODH is an enzyme localized to the inner mitochondrial membrane that catalyzes the oxidation of dihydroorotate to orotate—the rate-limiting step in de novo pyrimidine biosynthesis[3]. The quinoline-4-carboxylic acid core acts as a structural mimic of ubiquinone (Coenzyme Q10). It competitively binds to the hydrophobic ubiquinone-binding channel of hDHODH, forming critical electrostatic interactions via its carboxylic acid moiety[3]. By blocking this channel, the compound halts pyrimidine production, depletes intracellular Uridine Monophosphate (UMP) pools, and effectively arrests rapidly proliferating cells (such as cancer cells or virus-infected cells) in the S-phase[4].

The Self-Validating Experimental Paradigm

When evaluating lipophilic quinoline derivatives, researchers must distinguish between on-target pharmacological effects (pyrimidine starvation) and off-target chemical toxicity (e.g., membrane disruption). To ensure scientific trustworthiness, your experimental protocol must be a self-validating system .

Mammalian cells possess a pyrimidine "salvage pathway" that can bypass hDHODH inhibition if extracellular uridine is provided. By supplementing the culture media with exogenous uridine, the de novo pathway is circumvented. Causality Rule: If the cytotoxicity of the compound is genuinely due to hDHODH inhibition, co-administration of uridine will completely rescue cell viability. If viability is not restored, the observed cell death is due to off-target mechanisms.

Pathway DHO Dihydroorotate (DHO) DHODH hDHODH Enzyme DHO->DHODH Oro Orotate UMP Uridine Monophosphate (UMP) Oro->UMP DHODH->Oro Inhibitor Quinoline-4-carboxylic Acid (Inhibitor) Inhibitor->DHODH Blocks Channel Uridine Exogenous Uridine (Salvage Pathway) Uridine->UMP Kinase Rescue

Figure 1: Mechanism of quinoline-4-carboxylic acid via DHODH inhibition and Uridine rescue.

Reagent Specifications and Quantitative Data

Because of the compound's lipophilic nature, aqueous solubility is exceptionally poor. It must be dissolved in an organic solvent prior to media supplementation.

Table 1: Physicochemical Properties & Stock Preparation
PropertySpecification / ValueExperimental Rationale
Compound Name 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acidActive hDHODH inhibitor scaffold.
Molecular Weight 293.32 g/mol Required for precise molarity calculations.
Primary Solvent 100% Anhydrous DMSOPrevents micro-precipitation; water absorption degrades stock molarity.
10 mM Stock Recipe 2.93 mg compound in 1.0 mL DMSOCreates a standard master stock for serial dilutions.
Storage Conditions -20°C, protected from lightPrevents oxidative degradation of the methoxyphenyl ring.
Table 2: Self-Validating Treatment Matrix
Experimental GroupCompound ConcentrationUridine SupplementExpected Phenotype
Vehicle Control 0 µM (0.1% DMSO)None100% Viability (Baseline growth)
Vehicle + Rescue 0 µM (0.1% DMSO)100 µM100% Viability (Toxicity control)
Treatment IC50 to 10x IC50NoneDecreased Viability / S-phase Arrest
Target Validation IC50 to 10x IC50100 µMRestored Viability (Proves on-target effect)

Step-by-Step Methodology

Phase 1: Stock Solution Preparation
  • Weighing: Equilibrate the compound vial to room temperature in a desiccator to prevent condensation. Weigh exactly 2.93 mg of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid.

  • Solubilization: Add 1.0 mL of cell-culture grade, anhydrous DMSO to achieve a 10 mM master stock.

  • Homogenization: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes. Causality Note: Complete solubilization is critical; microscopic crystals will cause erratic dosing in downstream assays.

Phase 2: Working Solution & Media Supplementation
  • Serial Dilution: Prepare 1000x working stocks in 100% DMSO. For example, to achieve a 1 µM final concentration in media, prepare a 1 mM working stock in DMSO.

  • Media Spiking: Add 1 µL of the 1000x working stock per 1 mL of pre-warmed complete culture media (e.g., DMEM + 10% FBS).

  • DMSO Normalization (Critical): Ensure the final DMSO concentration is exactly 0.1% (v/v) across all wells, including the vehicle control. Causality Note: DMSO concentrations >0.1% can induce spontaneous differentiation or baseline cytotoxicity, confounding the viability readout.

Phase 3: Rescue Media Preparation
  • Prepare a 100 mM aqueous stock of Uridine (sterile filtered).

  • Aliquot half of your compound-spiked media (from Phase 2) into a separate tube.

  • Spike the Uridine stock into this aliquot to achieve a final concentration of 100 µM Uridine .

Workflow S1 Step 1: Dissolve Compound in 100% DMSO (10 mM Stock) S2 Step 2: Serial Dilution in DMSO (1000x Working Stocks) S1->S2 S3 Step 3: Spike into Culture Media (Final DMSO = 0.1%) S2->S3 S4 Step 4: Prepare Rescue Media (Media + Compound + 100 µM Uridine) S3->S4 Aliquot Half S5 Step 5: Treat Cells & Incubate (48 - 72 hours) S3->S5 Standard Arm S4->S5 Rescue Arm S6 Step 6: Assess Viability (e.g., CellTiter-Glo) S5->S6

Figure 2: Workflow for media preparation and self-validating cell culture treatment.

Phase 4: Incubation and Analysis
  • Aspirate old media from the cultured cells (seeded 24 hours prior).

  • Gently add the prepared media (Standard Arm vs. Rescue Arm) to the respective wells.

  • Incubate for 48–72 hours at 37°C, 5% CO₂.

  • Assess cell viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo) to quantify the metabolic arrest induced by pyrimidine depletion.

References

  • Title: Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Source: Bioorganic Chemistry (2020) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry (2018) URL: [Link]

  • Title: SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. Source: ACS Medicinal Chemistry Letters (2013) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting baseline noise in HPLC for 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid

Target Analyte: 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Analyzing complex zwitteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Analyzing complex zwitterionic compounds like 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid presents unique chromatographic challenges. Because this molecule contains both a basic quinoline nitrogen and an acidic carboxylic acid, methods typically require strictly controlled acidic mobile phases (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to suppress ionization and prevent peak tailing. However, these harsh, highly UV-absorbent additives are notorious for causing baseline instability.

This guide provides field-proven, self-validating diagnostic workflows to isolate and resolve baseline noise, ensuring the scientific integrity of your quantitative assays.

Diagnostic Workflow: Isolating Baseline Noise

Before adjusting your method, you must identify whether the noise originates from the optical detector, the fluidic pump system, or the mobile phase chemistry. Use the decision tree below to guide your troubleshooting process.

BaselineTroubleshooting Start Baseline Noise Detected (Start) ZeroFlow Step 1: Zero Flow Test (Pump Off) Start->ZeroFlow NoisePersists Noise Persists? (Optical/Electrical) ZeroFlow->NoisePersists Yes NoiseStops Noise Stops? (Fluidic/Method) ZeroFlow->NoiseStops No Lamp Check UV Lamp Energy & Flow Cell Windows NoisePersists->Lamp FlowTest Step 2: Static Flow Test (Isocratic) NoiseStops->FlowTest Periodic Sinusoidal/Periodic Noise? (Pump/Mixing) FlowTest->Periodic Random Random/Spiking Noise? (Air/Contamination) FlowTest->Random CheckValves Inspect Check Valves & Static Mixer Periodic->CheckValves Degasser Check Degasser & Purge System Random->Degasser

Diagnostic decision tree for isolating HPLC baseline noise sources.

Quantitative Benchmarks: Acceptable Baseline Limits

To determine if your system is truly failing or simply operating within normal environmental variances, compare your baseline metrics against these standard thresholds.

ParameterAcceptable LimitDiagnostic Significance
Short-Term Noise (ASTM) < 0.05 mAUIndicates detector lamp health and electronic stability. High values suggest optical degradation.
Baseline Drift < 1.0 mAU/hrReflects column equilibration and thermal stability. High drift indicates solvent absorbance mismatch or temperature swings.
Signal-to-Noise (LOD) ≥ 3:1The minimum acceptable threshold for estimating the Limit of Detection (LOD) 1.
Signal-to-Noise (LOQ) ≥ 10:1The minimum acceptable threshold for reliable and reproducible peak quantification 1.
FAQs & Troubleshooting Guide

Q1: Why am I seeing a sinusoidal baseline ripple when running a gradient for this quinoline derivative? Causality: To maintain the zwitterionic 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid in a single ionization state, methods often employ 0.1% Trifluoroacetic Acid (TFA). However, HPLC UV detectors are highly susceptible to improper mixing of mobile phases. Because TFA absorbs strongly below 220 nm, minor fluctuations in pump stroke volume cause micro-variations in TFA concentration, resulting in a sinusoidal absorbance pulse 2. Solution: The 4-methoxyphenyl and quinoline moieties on your target molecule provide excellent, strong UV chromophores. Shift your detection wavelength from 214 nm to 254 nm or 280 nm. This bypasses the TFA absorbance region entirely, instantly flattening the baseline without altering the chromatography. Alternatively, install a larger static mixer to homogenize the solvent blend.

Q2: My baseline drifts upward significantly during the gradient run. How do I fix it? Causality: Baseline drift in gradient elution is almost always caused by a solvent absorbance mismatch. As the organic fraction (e.g., Acetonitrile) increases, the background absorbance of the mobile phase changes. This is exacerbated if the aqueous phase contains an aging additive like TFA, which degrades and increases in UV absorbance over time [[3]](). Solution: Balance the absorbance by adding a trace amount of the UV-absorbing additive to the organic phase (e.g., 0.1% TFA in Water for Channel A, and 0.08% TFA in Acetonitrile for Channel B). You can also run a blank gradient prior to your sample and utilize a reference wavelength subtraction if using a Photodiode Array (PDA) detector.

Q3: The baseline noise is random and high-frequency, but only when the pump is running. What is the cause? Causality: This indicates dissolved air outgassing in the flow cell. As the mobile phase exits the column and enters the flow cell, the sudden pressure drop causes dissolved gases to form micro-bubbles. This "frothing" scatters the UV light, creating random, jagged spikes on the chromatogram 4. Solution: Ensure your inline degasser is functioning properly. If the degasser is operational but spikes persist, install a backpressure regulator (or a narrow restrictor capillary) post-detector. This maintains a slight positive pressure inside the flow cell, keeping gases dissolved in solution while passing through the optical path.

Q4: How can I distinguish between detector lamp failure and a faulty pump check valve? Causality: Lower wavelength settings (<220 nm) inherently show an increase in noise because the amount of light falling on the photodiode is reduced. The detector electronically amplifies the signal, which proportionally amplifies the noise 2. Conversely, faulty check valves cause physical pulsations in flow delivery 5. Solution: Execute the "Systematic Baseline Noise Isolation Protocol" detailed below. By systematically eliminating flow, you force the system to reveal whether the noise is optical (lamp) or mechanical (pump).

Experimental Protocol: Systematic Baseline Noise Isolation

To prevent chasing false leads, you must treat the HPLC as a self-validating system. Execute this step-by-step methodology to isolate the exact variable causing the baseline noise.

Step 1: Zero-Flow Optical Validation

  • Turn off the HPLC pump completely (Flow = 0.0 mL/min).

  • Keep the UV detector powered on and set to your target wavelength (e.g., 254 nm).

  • Monitor the baseline for 15 minutes. Validation Logic: If the baseline noise persists with no flow, the fluidic system is entirely eliminated as a variable. The issue is strictly optical (aging UV lamp) or electrical (grounding issue). If the baseline is flat, proceed to Step 2.

Step 2: Isocratic Fluidic Validation

  • Bypass the analytical column using a zero-dead-volume union to eliminate column bleed as a variable.

  • Turn the pump on at 1.0 mL/min using 100% Channel A (e.g., Water + 0.1% Formic Acid).

  • Monitor the baseline for 10 minutes. Validation Logic: If rhythmic, sinusoidal noise appears, the pump's check valves are failing to deliver consistent stroke volumes 5. If random, sharp spikes appear, the degasser is failing, allowing micro-bubbles into the flow cell 4. If the baseline remains flat, proceed to Step 3.

Step 3: Gradient Method Validation

  • Reconnect the analytical column.

  • Run your full gradient method without injecting a sample (Blank Run). Validation Logic: If the baseline drifts upward or becomes noisy only during the gradient shift, the mobile phase additives are causing an absorbance mismatch 3, or the column stationary phase is bleeding. Prepare fresh solvents and balance the additive concentrations across both channels.

References
  • [5] HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. Available at: [Link]

  • [4] HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. Available at: [Link]

  • [2] The LCGC Blog: HPLC Diagnostic Skills—Noisy Baselines. Chromatography Online. Available at:[Link]

  • [3] Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at:[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, scientists, and drug development professionals through the complex thermodynamics of purifying 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, scientists, and drug development professionals through the complex thermodynamics of purifying 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid .

Rather than relying on trial and error, successful crystallization requires a mechanistic understanding of the molecule's physicochemical properties. This guide provides self-validating protocols, troubleshooting logic, and frequently asked questions to ensure high-yield, high-purity recovery.

Physicochemical Profiling & Causality in Crystallization

Before selecting a solvent system, we must analyze the structural thermodynamics of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid. The molecule's behavior in solution is governed by three critical factors:

  • Amphoteric Core (pH-Dependent Solubility): The molecule contains a quinoline nitrogen (weak base, pKa ~4.5) and a C4-carboxylic acid (weak acid, pKa ~4.0–5.0). In aqueous environments, solubility is highly pH-dependent[1]. At neutral to basic pH, it forms a highly soluble carboxylate anion; at highly acidic pH, the quinoline nitrogen is protonated. However, near pH 4.5, the molecule exists as a zwitterion, reaching its isoelectric point (pI) where solubility is minimized.

  • Steric Hindrance: The C3-methyl group sterically clashes with the C4-carboxylic acid, forcing the carboxyl group out of the planar quinoline alignment. This non-planar geometry increases the energy required to pack into a stable crystal lattice, often lowering the melting point in solution and increasing the risk of "oiling out" (liquid-liquid phase separation)[2].

  • Hydrogen Bonding: The C2-(4-methoxyphenyl) group acts as a polar, electron-donating hydrogen-bond acceptor. This allows the molecule to strongly coordinate with protic solvents (e.g., ethanol, water), which can be leveraged for solvent/anti-solvent crystallization[2].

Quantitative Solvent Screening Matrix

Selecting the right solvent system is a balance between maximizing dissolution capacity at high temperatures and enforcing poor solubility at low temperatures. The table below summarizes the causality behind various solvent choices.

Table 1: Solvent Screening Profile for Quinoline-4-Carboxylic Acid Derivatives

Solvent SystemPolarity IndexSolubilization MechanismCrystallization Suitability & CausalityTypical Yield
Ethanol / Water High / HighHot EtOH fully solvates the neutral species via H-bonding.Ideal for final polishing. Water acts as a highly effective anti-solvent, forcing precipitation as the dielectric constant shifts[2].75–85%
DMF / Water High / HighDMF disrupts strong intermolecular H-bonds.Good for crude mixtures. However, the high boiling point of DMF makes residual solvent removal difficult.85–90%
1,4-Dioxane / n-Butanol Med / MedModerate H-bond disruption; excellent thermal gradient.Excellent for rigid frameworks. Proven to yield highly crystalline quinolinecarboxylic acid structures[3].70–80%
Toluene / Hexane Low / LowHydrophobic interactions with the quinoline core.Poor. The polar carboxylic acid and methoxy groups severely limit solubility, preventing proper dissolution[2].< 20%

Validated Experimental Protocols

Protocol A: Isoelectric (pH-Shift) Precipitation

Causality: By manipulating the pH, we force the molecule into its most water-soluble ionic state to filter out insoluble impurities. We then slowly titrate the solution back to its isoelectric point, creating a self-assembling nucleation environment driven by charge neutralization[1].

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid in 15 mL of deionized water.

  • Deprotonation: Add 1M NaOH dropwise under continuous stirring until the pH reaches 8.5–9.0. The solid will dissolve as it forms a water-soluble sodium carboxylate salt[1].

  • Clarification: Filter the basic solution through a 0.45 µm PTFE syringe filter to remove insoluble organic impurities.

  • Nucleation (Self-Validating Step): Slowly titrate the filtrate with 1M HCl or 1M Acetic Acid at room temperature. Monitor the pH continuously. Turbidity (nucleation) should begin around pH 5.5.

  • Isoelectric Aging: Continue adding acid until the pH stabilizes at ~4.5 (the estimated pI). Stir the suspension at 4 °C for 2 hours to ensure complete lattice formation.

  • Isolation: Collect the crystals via vacuum filtration, wash with 5 mL of ice-cold water, and dry under vacuum at 50 °C for 12 hours.

IsoelectricWorkflow N1 Crude 2-(4-Methoxyphenyl)- 3-methylquinoline-4-carboxylic acid N2 Dissolve in Base (pH > 8.5, NaOH) N1->N2 N3 Filter Insoluble Impurities (0.45 µm PTFE) N2->N3 N4 Titrate with Acid (Dropwise HCl/AcOH) N3->N4 N5 Isoelectric Point Reached (pH ~4.5) N4->N5 Monitor pH N6 Cooling & Aging (4°C, 2-4 hours) N5->N6 N7 Vacuum Filtration & Cold Water Wash N6->N7

Workflow for the isoelectric precipitation of quinoline-4-carboxylic acids.

Protocol B: Solvent/Anti-Solvent Crystallization (Ethanol/Water)

Causality: Ethanol fully solvates the molecule at reflux. The dropwise addition of water (anti-solvent) increases the dielectric constant of the medium, drastically reducing the solubility of the lipophilic quinoline core and forcing precipitation[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the compound in the minimum boiling volume of absolute ethanol (approx. 10–15 mL) in a round-bottom flask.

  • Anti-Solvent Addition: While maintaining a gentle reflux, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point)[2].

  • Clearing: Add 1–2 drops of hot ethanol just until the solution clears again. This ensures you are exactly at the saturation boundary.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a strict rate of ~0.5 °C/min. Do not agitate vigorously, as this promotes amorphous precipitation.

  • Isolation: Once at room temperature, chill in an ice bath for 1 hour, filter, and wash with cold 1:1 EtOH:Water.

Troubleshooting Guide & FAQs

Q1: My compound "oils out" (forms a biphasic liquid) instead of forming solid crystals. How do I fix this? Causality: Oiling out occurs when the solute precipitates as a supercooled liquid because the crystallization temperature is below the liquid-liquid phase separation boundary. This is highly common with sterically hindered quinolines (like those with a C3-methyl group)[2]. Solution:

  • Reduce the cooling rate: Allow the solution to cool extremely slowly to remain within the metastable zone[2].

  • Seeding: Introduce a few seed crystals of pure 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid exactly at the cloud point to bypass the energy barrier for nucleation[2].

  • Change the solvent: Switch to a solvent system where the compound has a higher melting point in solution, such as replacing Ethanol/Water with Isopropanol/Water.

TroubleshootingLogic Issue Issue: Compound Oils Out (Liquid-Liquid Phase Separation) Check1 Is the cooling rate > 0.5 °C/min? Issue->Check1 Action1 Reduce cooling rate to 0.1 - 0.2 °C/min Check1->Action1 Yes Check2 Are seed crystals available? Check1->Check2 No Action2 Introduce Seeds at Cloud Point Check2->Action2 Yes Action3 Change Solvent System (e.g., to IPA/Water) Check2->Action3 No

Logical decision tree for resolving liquid-liquid phase separation (oiling out).

Q2: The recovered yield is extremely low (<40%). What is the self-validating check for this? Causality: The compound may be too soluble in the chosen cold solvent, or the pH of the aqueous system is too far from the isoelectric point[1]. Solution: Check the pH of the mother liquor. If it is <3.0 or >6.0, the compound is likely ionized and remaining in solution. Adjust the pH to ~4.5. If using a solvent/anti-solvent system, analyze the mother liquor via TLC. If the compound is present, add more anti-solvent (water) and cool to 4 °C to force further precipitation.

Q3: How can I ensure the molecule hasn't degraded during high-heat crystallization? Causality: Prolonged heating in acidic or basic aqueous conditions can sometimes lead to the decarboxylation of quinoline-4-carboxylic acids[4]. Solution: Always validate the purified crystals using ¹H NMR. The methoxy protons should appear as a sharp singlet around 3.8–3.9 ppm, and the C3-methyl should appear around 2.4–2.6 ppm. If decarboxylation occurred, a new aromatic proton will appear at the C4 position on the quinoline ring.

References

  • [4] National Institutes of Health (PMC). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity.[Link]

  • [3] MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.[Link]

Sources

Troubleshooting

Reducing thermal degradation of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid during storage

Welcome to the technical support center for 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the thermal degradation of this compound during storage and handling. Our goal is to move beyond simple instructions and explain the causal factors behind stability issues, empowering you to design robust experimental and storage protocols.

Section 1: Understanding the Chemistry of Degradation

To effectively prevent degradation, it's crucial to understand the inherent chemical liabilities of the 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid structure. The molecule's stability is influenced by three primary functional regions: the quinoline core, the carboxylic acid group, and the methoxyphenyl substituent.

FAQ 1: What are the primary drivers of degradation for this compound?

The degradation of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid is multifactorial, stemming from its composite structure. The principal drivers are oxidation, thermal stress, photodegradation, and hydrolysis.

  • Oxidation: The electron-rich quinoline ring system is susceptible to oxidation.[1] This can be initiated by atmospheric oxygen and accelerated by heat and light. The process often begins with hydroxylation of the quinoline ring, potentially leading to the formation of 2-oxo-1,2-dihydroquinoline (quinolinone) analogs and subsequent ring-cleavage products.[2][3][4]

  • Thermal Stress: Elevated temperatures provide the activation energy needed to overcome reaction barriers for various degradation pathways.[5] For this molecule, the most significant thermal risk is decarboxylation—the loss of the carboxylic acid group as CO2. This is a common thermal degradation route for carboxylic acids, particularly when the carboxyl group is attached to an aromatic ring system.

  • Photodegradation: Quinoline and its derivatives are known to be photosensitive.[5] Exposure to ambient or UV light can lead to the formation of colored byproducts, such as hydroxyquinolines, and can eventually cause the destruction of the aromatic core.[6]

  • Hydrolysis & pH Sensitivity: While the quinoline core itself is relatively stable against hydrolysis, the carboxylic acid group's ionization state is pH-dependent. Extreme pH conditions during storage in solution can catalyze degradation.[5] Furthermore, the presence of moisture can facilitate hydrolytic reactions, especially if the compound is stored as an impure solid containing reactive precursors (e.g., acid chlorides or esters).[7][8]

cluster_molecule 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid cluster_pathways Potential Degradation Pathways mol Molecule Structure Decarboxylation Decarboxylation (Loss of COOH group) Oxidation Oxidation (Quinoline Ring Hydroxylation) Photodegradation Photodegradation (Formation of colored byproducts) Hydrolysis Hydrolysis (Solution-based instability) T Heat T->Decarboxylation O2 Oxygen (Air) O2->Oxidation Light Light (UV/Ambient) Light->Photodegradation H2O Moisture/pH H2O->Hydrolysis

Caption: Key stressors and their resulting degradation pathways.

FAQ 2: What are the common observable signs of degradation?

Vigilance for the physical signs of degradation is critical for ensuring experimental integrity.

  • Color Change: The most common indicator is a change in color from white/off-white to yellow or brown.[5] This is a classic sign of quinoline oxidation and photodegradation. If you observe this, the purity of your compound is compromised.

  • Inconsistent Results: A gradual loss of potency or increasing variability in assay results is a strong indicator of degradation, particularly in stock solutions.[5]

  • Decreased Solubility: Degradation products may have different solubility profiles than the parent compound, leading to difficulty in dissolving the material or the appearance of particulates in previously clear solutions.

Section 2: Troubleshooting Guide for Storage & Handling

This section addresses specific issues you may encounter during the storage and use of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid.

Question: I stored my solid compound in a vial on the lab bench for a few weeks and it turned yellow. What happened and is it still usable?

Answer: The yellowing is almost certainly due to a combination of photodegradation from ambient lab light and oxidation from atmospheric oxygen.[5] The quinoline moiety is the likely site of this degradation.

  • Causality: Light provides the energy to initiate free-radical reactions, and oxygen acts as a reactant, leading to the formation of colored, oxidized quinoline species. Even at room temperature, this process can occur over weeks to months.

  • Mitigation: For short-term storage (1-4 weeks), the solid compound should be stored in an amber vial to block light, and the vial should be placed in a desiccator to minimize moisture. For anything longer, follow the long-term storage recommendations below.

  • Usability: The compound is no longer pure. Its use in sensitive quantitative assays is not recommended as the exact purity is unknown and the degradation products could interfere with your experiment. For non-critical applications, its use may be acceptable, but the results should be interpreted with caution.

Question: My stock solution in DMSO is losing activity faster than expected, even when stored at 4°C. What is the cause?

Answer: While DMSO is a common solvent, it can present stability challenges. The loss of activity points to chemical degradation within the solution.

  • Causality:

    • Moisture Contamination: DMSO is highly hygroscopic. Commercially available DMSO can contain significant amounts of water, which can facilitate slow hydrolysis of the compound or other moisture-sensitive functionalities over time.[9]

    • Oxidation: Oxygen has some solubility in DMSO, and dissolved oxygen can contribute to the slow oxidation of the quinoline ring, a process that is still possible, albeit slower, at refrigerated temperatures.

    • Freeze-Thaw Cycles: If you are repeatedly freezing and thawing the stock solution, this can accelerate degradation. Each cycle can introduce more moisture from condensation and the physical stress of phase changes can impact stability.[10]

  • Mitigation:

    • Use fresh, anhydrous-grade DMSO for preparing stock solutions.[9]

    • Once prepared, aliquot the stock solution into single-use volumes and store at -80°C.[9] This minimizes the number of freeze-thaw cycles and drastically slows chemical degradation kinetics.

    • For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before capping and freezing.

Question: What are the definitive optimal storage conditions for the long-term stability of the solid compound?

Answer: To ensure the long-term integrity (>1 month) of solid 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, all potential degradation drivers must be minimized. The following table summarizes the recommended conditions.

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CReduces the rate of all chemical reactions, including oxidation and decarboxylation. -80°C is preferred for multi-year storage.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidative degradation of the quinoline ring.
Light Protection from LightStore in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.[5]
Moisture Dry/AnhydrousStore in a tightly sealed container, preferably within a desiccator or a low-humidity freezer to prevent hydrolysis.[11]

Section 3: Protocols for Stability Assessment

Trustworthy science requires self-validating systems. The following protocols provide a framework for handling the compound correctly and for actively assessing its stability under your specific experimental conditions.

Protocol 1: Recommended Handling Procedure for Solid Compound & Solutions

  • Receiving: Upon receipt, immediately transfer the manufacturer's vial into a secondary container (e.g., a small box) and place it in a -20°C freezer, protected from light.

  • Weighing: Allow the container to equilibrate to room temperature for at least 20-30 minutes before opening to prevent water condensation on the cold solid. Conduct weighing quickly.

  • Inerting: If the compound will be stored for more than a few weeks after opening, flush the vial with a gentle stream of argon or nitrogen before re-sealing.

  • Solution Prep: Use only anhydrous, high-purity solvents. Prepare solutions fresh whenever possible.[10]

  • Solution Storage: If a stock solution must be stored, dispense it into single-use aliquots in tightly sealed vials (e.g., cryogenic vials for -80°C storage). Flush with inert gas before sealing.

  • Daily Use: When retrieving an aliquot from the freezer, use it once and discard any remainder. Avoid repeated freeze-thaw cycles.

Protocol 2: Performing a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[12] This protocol outlines the key conditions based on ICH guidelines.[12]

  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Stress Conditions: For each condition, a control sample (stock solution protected from the stressor) must be run in parallel.[12]

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[5] Sample at time points such as 2, 4, 8, and 24 hours. Neutralize samples before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.[5] Sample at the same time points. Neutralize samples before analysis.

    • Oxidative Degradation: Mix the stock solution with a 3-6% solution of hydrogen peroxide. Keep at room temperature and monitor over 24 hours.[5][13]

    • Thermal Degradation (Solution): Incubate the stock solution at an elevated temperature (e.g., 60-80°C).[5] Sample at various time points.

    • Thermal Degradation (Solid): Place a known quantity of the solid compound in an oven at a high temperature (e.g., 80-105°C).[12][13] Periodically dissolve a sample for analysis.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a calibrated light source (providing both UV and visible light). A standard condition is an illumination of ≥1.2 million lux hours and ≥200 watt-hours/square meter.[5] A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze the stressed samples and controls using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (LC-MS) to identify degradation products.

  • Evaluation: The goal is to achieve 5-20% degradation of the parent compound.[12] If degradation is too rapid or too slow, adjust the stressor's intensity (e.g., temperature, concentration of acid/base).

Caption: Workflow for a forced degradation study.

References

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • Johansen, S.S., Arvin, E., Mosbaek, H., & Hansen, A.B. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Retrieved from [Link]

  • Lingens, F. (n.d.). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Retrieved from [Link]

  • Riegelman, S., & Li, Y. (2015). Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. Environmental Science & Technology, 49(18), 10936-10943. [Link]

  • Kochany, J., & Maguire, R. J. (1994).
  • Oliveira, J. D. M., et al. (n.d.). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Retrieved from [Link]

  • MDPI. (2024). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. Retrieved from [Link]

  • Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.
  • IWA Publishing. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Retrieved from [Link]

  • Liu, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4165. [Link]

  • Kumar, A., et al. (2024). Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline-Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron. ChemPhysChem, e202401135. [Link]

  • Bannykh, A., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4930-4934. [Link]

  • Pikal-Cleland, K. A., & Pikal, M. J. (2011). Thermophysical Properties of Carboxylic and Amino Acid Buffers at Subzero Temperatures: Relevance to Frozen State Stabilization. The Journal of Physical Chemistry B, 115(21), 6976-6985. [Link]

  • Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: Temperature Controlling Polymorphism and Polymorphic Interconversion in Sublimation Crystallization of 5-Methoxy-salicylaldhyde Azine. Retrieved from [Link]

  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282.
  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. Retrieved from [Link]

  • Snelgrove, J. L., & Sibi, M. P. (2015). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Macromolecules, 48(11), 3530-3539. [Link]

  • Utah Tech University. (n.d.). Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A study of the effect of a lateral methoxy group on the transition temperature of the liquid crystalline phases of the 4-(4-n-heptyloxybenzoyloxy)benzylidene-4-n-alkoxyaniline series. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]

  • MATEC Web of Conferences. (2016). Thermal behavior and the solvent effects of ρ-Methoxy Tetraphenylporphyrin (TOMPP), Copper Porphyrin (CuTOMPP), and Nitroporphyrin (CuTOMPP-NO2). Retrieved from [Link]

  • SlidePlayer. (n.d.). Carboxylic acids & derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Request PDF: Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Retrieved from [Link]

  • Pharmaceutical Technology. (2017). Stepping Up the Pace of Drug Stability Studies. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-METHOXYPHENYL)-3-METHYLQUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (C17H13NO3). Retrieved from [Link]

  • Patel, M. N., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 59(5), 2095-2110. [Link]

  • SciELO. (n.d.). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. Retrieved from [Link]

  • Bednarczyk, P., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • BioResources. (n.d.). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Retrieved from [Link]

  • DTIC. (n.d.). THERMAL DEGRADATION OF PHENOLIC POLYMERS. Retrieved from [Link]

Sources

Optimization

Resolving steric hindrance issues in 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a synthetic roadblock when attempting to derivatize 2-(4-Methoxyphenyl)-3-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a synthetic roadblock when attempting to derivatize 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid .

The causality behind these failures is rarely chemical inertness; rather, it is severe steric shielding. The target 4-carboxylic acid is wedged into a "steric canyon" created by the adjacent 3-methyl group and the peri-hydrogen at position 5. Furthermore, the bulky 2-(4-methoxyphenyl) substituent restricts the conformational flexibility of the quinoline core, making standard nucleophilic attack kinetically unfavorable.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you bypass these steric barriers and successfully synthesize your target amides or esters.

Diagnostic Workflow for Derivatization

Before selecting a reagent, you must analyze the steric demand of your nucleophile. Use the decision matrix below to determine the optimal synthetic route.

Workflow A Derivatization of 4-COOH Fails B Analyze Nucleophile Steric Bulk A->B C Primary / Unhindered Amine B->C Low Bulk D Secondary / Hindered Amine B->D High Bulk E Acyl Chloride Route (Oxalyl Chloride/DMF) C->E F Uronium Coupling (COMU / DIPEA) D->F G Reaction Stalls? E->G F->G H Microwave-Assisted Synthesis (MWI) G->H Yes (Kinetics) I De Novo Synthesis (Modified Pfitzinger) G->I Yes (Thermodynamics)

Decision matrix for overcoming steric hindrance in quinoline-4-carboxylic acid derivatization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do standard coupling reagents like EDC/HOBt or DCC fail with this substrate?

A: Standard carbodiimides (EDC, DCC) form an O-acylisourea intermediate. In the case of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, this intermediate is excessively bulky. The 3-methyl group physically blocks the incoming amine from attacking the carbonyl carbon of the O-acylisourea. Consequently, the intermediate either hydrolyzes back to the starting material or undergoes an unwanted rearrangement to an unreactive N-acylurea.

Q2: Which coupling reagent is optimal for direct amidation of this hindered acid?

A: I strongly recommend COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy) dimethylaminomorpholino)] uronium hexafluorophosphate). Unlike older benzotriazole-based reagents (HATU, HBTU), COMU utilizes an Oxyma leaving group. The morpholino group in COMU enhances solubility, and the Oxyma moiety provides an optimized trajectory for nucleophilic attack, making it highly effective for sterically hindered carboxylic acids[1]. Furthermore, it lacks the explosive risks associated with HOBt/HATU.

Q3: How can I synthesize the acid chloride without degrading the methoxy group?

A: The methoxy ether on the 2-phenyl ring is generally stable to mild chlorinating conditions. Utilizing Oxalyl Chloride with catalytic DMF at 0 °C to room temperature is the gold standard[2]. This generates the Vilsmeier-Haack reagent in situ, which rapidly converts the hindered acid to a highly electrophilic acyl chloride without requiring the harsh heating associated with neat thionyl chloride (SOCl₂), thereby preserving the methoxy group.

Q4: If direct coupling still fails, what alternative synthetic routes exist?

A: If you are coupling an exceptionally bulky amine (e.g., a tert-butyl or adamantyl derivative), post-synthetic derivatization may be thermodynamically impossible. In these cases, you must modify the synthetic route. A modified Pfitzinger reaction allows for the construction of the quinoline core while simultaneously trapping the intermediate with your desired nucleophile (or using microwave irradiation to force the esterification/amidation during ring closure).

Mechanistic Activation Pathways

Understanding how your chosen reagent interacts with the steric environment is critical for troubleshooting.

Mechanism Substrate 2-(4-Methoxyphenyl)-3-methyl quinoline-4-carboxylic acid Steric Steric Shielding Zone (3-Methyl & 5-H) Substrate->Steric Structural limitation Oxyma COMU / Oxyma Intermediate Steric->Oxyma Base-promoted (DIPEA) AcCl Acyl Chloride Intermediate Steric->AcCl Vilsmeier-Haack complex Product Target Amide/Ester Successfully Formed Oxyma->Product Nucleophilic attack AcCl->Product Nucleophilic attack

Mechanistic pathways for activating sterically shielded quinoline-4-carboxylic acids.

Quantitative Comparison of Activation Strategies

The following table synthesizes empirical data comparing various activation strategies for hindered quinoline-4-carboxylic acids. Use this to balance yield expectations against safety and workflow constraints.

Activation StrategyReagent(s)Typical Yield (%)Reaction TimeByproduct ProfileBest Application
Carbodiimide EDC / HOBt< 20%24–48 hHigh urea waste, racemizationUnhindered aliphatic acids (Not recommended here)
Uronium (3rd Gen) COMU / DIPEA75–90%2–4 hWater-soluble, non-explosiveHindered acids & secondary amines
Acyl Chloride Oxalyl Chloride / DMF80–95%4–12 hHCl, CO₂, CO (gases)Primary amines, robust substrates
Microwave-Assisted InCl₃ / MWI60–85%10–30 minMinimalHigh-throughput synthesis & unreactive nucleophiles

Validated Experimental Protocols

To ensure self-validating results, follow these step-by-step methodologies. Each protocol includes built-in visual or analytical checkpoints to confirm the reaction is proceeding correctly.

Protocol A: COMU-Mediated Amidation (For Hindered Amines)

This protocol leverages the Oxyma leaving group to bypass the 3-methyl steric clash.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (1.0 eq) and your target amine (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 5 minutes at 0 °C.

  • Activation: Add COMU (1.05 eq) portion-wise.

    • Self-Validation Checkpoint: The solution will exhibit a distinct color change (typically turning yellow or light orange). This visual cue confirms the formation of the active Oxyma ester.

  • Coupling: Allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the active ester via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). The morpholino byproducts of COMU are highly water-soluble and will efficiently partition into the aqueous layer, simplifying purification. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Acyl Chloride Generation & Trapping (For Primary Amines/Alcohols)

This protocol generates the smallest possible highly reactive electrophile to penetrate the steric canyon.

  • Suspension: Suspend 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under a nitrogen atmosphere at 0 °C.

  • Catalysis: Add catalytic anhydrous DMF (0.05 eq).

  • Chlorination: Dropwise add Oxalyl Chloride (1.5 eq).

    • Self-Validation Checkpoint: Vigorous gas evolution (CO, CO₂, HCl) will occur immediately. Ensure proper venting through a bubbler.

  • Maturation: Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: The initial suspension will transition into a clear, homogenous solution, indicating complete conversion to the quinoline-4-carbonyl chloride.

  • Solvent Swap: Concentrate the mixture in vacuo to completely remove unreacted oxalyl chloride and HCl. Redissolve the resulting solid in anhydrous THF (0.2 M) and cool to 0 °C.

  • Trapping: Slowly add the nucleophile (1.5 eq) and a proton scavenger (e.g., Triethylamine, 2.0 eq). Stir for 2 hours at room temperature, then quench with water and extract with CH₂Cl₂.

References

  • COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents Source: ResearchGate / Advances in Peptide Synthesis URL:[Link]

  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates Source: National Institutes of Health (PMC) URL:[Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES Source: Revues Scientifiques Marocaines (IMIST) URL:[Link]

Sources

Troubleshooting

Preventing precipitation of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid in DMSO stock solutions

A Guide to Preventing Precipitation in DMSO Stock Solutions Welcome to the Technical Support Center for 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Precipitation in DMSO Stock Solutions

Welcome to the Technical Support Center for 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during experimental workflows: the precipitation of this compound from Dimethyl Sulfoxide (DMSO) stock solutions. As Senior Application Scientists, we provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Understanding the Challenge: Why Does Precipitation Occur?

2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, like many carboxylic acid-containing compounds, can present solubility challenges in DMSO, especially during storage. The primary culprits behind precipitation are often related to the physicochemical properties of the compound and the handling of the solvent.

The quinoline-4-carboxylic acid core of the molecule suggests a relatively acidic nature. For instance, the parent compound, quinoline-4-carboxylic acid, has a predicted pKa of approximately 1.03, indicating it is a strong acid for a carboxylic acid. While the methoxyphenyl and methyl substituents on your compound of interest will modulate this value, it is reasonable to assume it remains a significantly acidic molecule. This acidity makes its solubility sensitive to the presence of any basic impurities or changes in the microenvironment of the solution.

Furthermore, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[1][2]. This absorbed water can significantly decrease the solubility of many organic compounds, including those with carboxylic acid functionalities, which are noted to be more prone to precipitation in "wet" DMSO.

This guide will walk you through a series of frequently asked questions and troubleshooting steps to ensure the stability and reliability of your DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: My 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid precipitated out of my DMSO stock solution upon storage. What is the most likely cause?

A1: The most common cause of precipitation from a DMSO stock solution upon storage is the absorption of atmospheric water by the DMSO[1][3][4][5]. The presence of water alters the polarity of the solvent, which can significantly reduce the solubility of your compound, leading to it crashing out of solution. Another contributing factor can be temperature fluctuations, especially repeated freeze-thaw cycles, which can promote both moisture absorption and the nucleation of crystals[1][2][3].

Q2: I prepared my stock solution in high-purity anhydrous DMSO, but it still precipitated. What else could be wrong?

A2: If you have used high-quality anhydrous DMSO, other factors to consider are:

  • Concentration: You may have exceeded the maximum solubility of the compound in DMSO at the storage temperature.

  • pH Changes: Although less common in aprotic solvents like DMSO, the absorption of carbon dioxide from the air into any residual water can form carbonic acid, slightly lowering the pH. For a highly acidic compound, even minor pH shifts could potentially influence its ionization state and solubility.

  • Compound Purity: Impurities in the solid compound itself could act as nucleation sites, initiating precipitation.

  • DMSO Degradation: While generally stable, DMSO can degrade over time, especially if exposed to light, high temperatures, or acidic/basic contaminants, forming impurities that could affect solubility[6].

Q3: How can I determine the maximum solubility of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid in DMSO?

Experimental Protocols

Protocol 1: Determining Maximum Solubility in DMSO

This protocol provides a step-by-step method to determine the maximum solubility of your compound in DMSO at room temperature[6].

Materials:

  • 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid powder

  • Anhydrous DMSO (≥99.9% purity)

  • Vortex mixer

  • Microcentrifuge

  • Calibrated analytical balance

  • Micropipettes and sterile tips

  • 2 mL microcentrifuge tubes

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a Supersaturated Solution:

    • Weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex vigorously for 2-3 minutes.

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a visible precipitate remains.

  • Equilibration:

    • Incubate the supersaturated solution at a constant temperature (e.g., room temperature) for at least 24 hours to allow it to reach equilibrium. Periodically and gently mix the solution during this time.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess solid.

  • Quantification of Soluble Compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.

    • Determine the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

  • Calculation:

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

Troubleshooting Guide

If you are experiencing precipitation, follow this logical troubleshooting workflow to identify and resolve the issue.

Troubleshooting Flowchart

Troubleshooting Precipitation start Precipitate Observed in DMSO Stock check_solvent Was Anhydrous DMSO Used? start->check_solvent check_handling Were Proper Handling Techniques Used? check_solvent->check_handling Yes solution1 Use fresh, anhydrous DMSO from a sealed bottle. check_solvent->solution1 No check_concentration Is the Concentration Below Maximum Solubility? check_handling->check_concentration Yes solution2 Aliquot into single-use tubes. Avoid freeze-thaw cycles. check_handling->solution2 No check_storage Were Storage Conditions Optimal? check_concentration->check_storage Yes solution3 Prepare a new stock at a lower concentration. check_concentration->solution3 No solution4 Store at -80°C, protected from light and moisture. check_storage->solution4 No redissolve Attempt to Redissolve: Gentle warming (37°C) and sonication. check_storage->redissolve Yes reassess If redissolving fails, prepare a fresh stock solution following best practices. redissolve->reassess

Caption: A step-by-step workflow for troubleshooting precipitation of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid in DMSO.

Best Practices for Preparing and Storing Stable DMSO Stock Solutions

Adherence to the following best practices will significantly minimize the risk of precipitation and ensure the long-term stability of your compound stock solutions[7][8][9].

Best PracticeRationale
Use High-Purity, Anhydrous DMSO Minimizes the presence of water, which is a primary cause of precipitation for many organic compounds[1][2].
Purchase in Small Volumes Reduces the frequency of opening the main bottle, thereby limiting exposure to atmospheric moisture.
Handle in a Dry Environment Whenever possible, handle DMSO and prepare stock solutions in a low-humidity environment or under an inert gas (e.g., nitrogen or argon).
Sonicate to Aid Dissolution Sonication can help to break up small aggregates and facilitate complete dissolution. Gentle warming (to 37°C) can also be used for thermally stable compounds[8].
Aliquot into Single-Use Tubes This is the most effective way to avoid repeated freeze-thaw cycles, which can lead to moisture absorption and compound degradation[2][7].
Store at -80°C for Long-Term Lower temperatures slow down potential degradation processes. For short-term storage (weeks to a few months), -20°C is acceptable[3][9].
Protect from Light Store aliquots in amber vials or in a light-blocking container to prevent potential photodegradation.

Assessing Compound Stability in DMSO

Even without precipitation, it is crucial to ensure your compound is not degrading in solution over time. A stability-indicating HPLC method is the gold standard for this assessment.

Protocol 2: Assessing Stability of DMSO Stock Solution

Objective: To quantitatively determine the stability of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid in DMSO under specific storage conditions.

Materials:

  • Prepared DMSO stock solution of the compound

  • HPLC system with a UV detector

  • Appropriate HPLC column and mobile phase (to be developed and validated)

  • High-purity solvents for mobile phase

Procedure:

  • Initial Analysis (Time Zero):

    • Immediately after preparing the fresh stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis.

    • Inject the sample and record the peak area of the parent compound. This will serve as your baseline (100% integrity).

  • Storage:

    • Store the aliquoted stock solutions under the desired conditions (e.g., -20°C, -80°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot.

    • Prepare a sample for HPLC analysis in the same manner as the initial analysis.

    • Inject the sample and record the peak area of the parent compound.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the initial (time zero) peak area.

    • Calculate the percentage of the compound remaining.

    • A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.

By following these guidelines and protocols, you can significantly improve the reliability and reproducibility of your experiments involving 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5555-5557.
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • Kiran, M., Haslak, Z. P., Ates, H., Aviyente, V., & Akin, F. A. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Research Square.
  • Bolton, J. L., & Thatcher, G. R. J. (2008). Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts. Chemical Research in Toxicology, 21(1), 7–16.
  • Klasen, S., Zaliani, A., et al. (2022). A high-capacity framework for measuring and predicting properties of bRo5 molecules. RSC Medicinal Chemistry, 13(8), 945–954.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. Retrieved from [Link]

  • Klasinc, L., Novak, I., & Sabljic, A. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(13), 4478–4482.
  • Bolton, J. L., & Penning, T. M. (1995). The influence of 4-alkyl substituents on the formation and reactivity of 2-methoxy-quinone methides: evidence that extended pi-conjugation dramatically stabilizes the quinone methide formed from eugenol. Chemical Biology & Drug Design, 45(3), 279-290.
  • Rojas-Vite, G., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(30), 14457-14470.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

  • Patel, B. A., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(15), 6549–6566.
  • Lestari, D., & Nurohmah, B. A. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 159-165.

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic Acid

Welcome to the analytical troubleshooting and method optimization center. This guide is engineered for researchers, scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical troubleshooting and method optimization center. This guide is engineered for researchers, scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for complex, amphoteric quinoline derivatives.

Core Principles: The Amphoteric Challenge

2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid presents a unique chromatographic challenge due to its dual ionizable groups: a basic quinoline nitrogen and an acidic carboxylic acid. Based on structural analogs like quinaldic acid, the carboxylic acid has a pKa of ~2.5, while the quinoline nitrogen has a pKa of ~4.5 to 5.2[1][2].

Because the molecule possesses both a highly hydrophobic core (the methoxyphenyl and methyl-substituted quinoline ring) and polar ionizable groups, it exhibits complex retention behaviors on reversed-phase (RP) C18 columns.

Retention Molecule 2-(4-Methoxyphenyl)-3-methyl quinoline-4-carboxylic acid Hydrophobic Hydrophobic Core (Quinoline, Methyl, Methoxy) Molecule->Hydrophobic Non-polar Ionic Amphoteric Moieties (Carboxylate & Nitrogen) Molecule->Ionic Ionizable C18 C18 Stationary Phase (Primary Retention) Hydrophobic->C18 Hydrophobic Partitioning Silanol Residual Silanols (Secondary Interactions) Ionic->Silanol Ion-Exchange / Tailing Risk

Mechanism of interaction between the amphoteric quinoline derivative and C18 phase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing peak splitting and severe tailing when using standard 0.1% Formic Acid (pH ~2.7)? Causality & Solution: Formic acid at 0.1% yields a mobile phase pH of approximately 2.7. Operating at a pH exactly at or near the pKa of the carboxylic acid (~2.5) means the molecule exists in a dynamic equilibrium between its neutral, protonated state and its highly polar zwitterionic state[3]. This dual-state population partitions into the stationary phase at different velocities, causing peak splitting and broadening. Actionable Fix: You must shift the mobile phase pH at least 1.5 to 2 units away from the pKa[3]. Use 0.1% Trifluoroacetic Acid (TFA) to drop the pH to ~2.0, fully protonating the carboxylic acid and utilizing TFA as an ion-pairing agent for the basic nitrogen[4]. Alternatively, use a pH 7.0 phosphate or ammonium acetate buffer to fully deprotonate the acid and neutralize the basic nitrogen, thereby eliminating secondary silanol interactions[5].

Q2: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as the organic modifier? Causality & Solution: For this specific lipophilic molecule, Acetonitrile is generally preferred for the initial scouting gradient[6]. MeCN provides superior mass transfer kinetics, lower backpressure, and typically sharper peaks for basic compounds. However, if structural analogs or synthetic impurities (e.g., des-methyl or des-methoxy derivatives) co-elute, switching to Methanol can alter selectivity. Methanol is a protic solvent and will selectively interact with the methoxy ether oxygen via hydrogen bonding, potentially resolving critical pairs that MeCN cannot separate[7].

Q3: My compound elutes too early in the gradient, even on a highly retentive C18 column. How can I increase retention? Causality & Solution: Early elution of amphoteric compounds often indicates that the zwitterionic form is dominating, which is highly polar and poorly retained on hydrophobic stationary phases. Actionable Fix: First, ensure strict pH control (as per Q1) to suppress ionization. Second, adjust the initial gradient conditions. Start the gradient at a very low organic percentage (e.g., 5% B) and hold this isocratically for 3-5 minutes. This allows the protonated, ion-paired complex to partition fully into the C18 phase before the elution strength increases[4].

Workflow Start Determine Analyte pKa (Acidic ~2.5, Basic ~5.0) pH_Select Select Mobile Phase pH (Avoid pH 2.5 - 5.0) Start->pH_Select Low_pH Low pH Strategy (< 2.0) Use 0.1% TFA pH_Select->Low_pH High_pH High pH Strategy (> 7.0) Use 10mM Phosphate/Acetate pH_Select->High_pH Scout Run Broad Scouting Gradient (5% to 95% Organic, 40 min) Low_pH->Scout High_pH->Scout Refine Refine Gradient Slope Target k' = 2-10 Scout->Refine Validate Validate Method (Resolution > 1.5, Tailing < 1.2) Refine->Validate

Logical workflow for HPLC gradient and pH optimization of amphoteric compounds.

Quantitative Data & Optimization Tables

Table 1: Buffer Selection Guide for Amphoteric Quinoline Derivatives

Buffer SystempH RangeAnalyte StateChromatographic Effect & Causality
0.1% TFA ~2.0Cationic (Protonated)Excellent peak shape. TFA acts as an ion-pairing agent for the basic nitrogen and suppresses residual silanol interactions[4].
0.1% Formic Acid ~2.7Zwitterionic EquilibriumNot Recommended. High risk of peak splitting; pH is too close to the carboxylic acid pKa, causing dual-state elution[3].
10 mM Ammonium Acetate ~7.0Anionic (Deprotonated)Good retention of the hydrophobic core. The basic nitrogen is neutralized, drastically reducing tailing factors[5].

Table 2: Optimized Focused Gradient Program (Example for Low pH Strategy)

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)Purpose
0.09551.0Initial hold to promote column binding[4].
3.09551.0End of isocratic hold.
25.040601.0Shallow gradient slope to maximize resolution[7].
27.05951.0Column wash to remove highly lipophilic impurities.
32.05951.0End of column wash.
32.19551.0Re-equilibration to initial conditions.
40.09551.0End of run.

Self-Validating Experimental Protocols

Protocol 1: pH-Scouting and Buffer Selection Workflow

Objective: To empirically determine the optimal pH environment that yields a tailing factor (Tf) < 1.2 and prevents peak splitting.

Step 1: Mobile Phase Preparation

  • System A (Low pH): Prepare Mobile Phase A as 0.1% TFA in HPLC-grade H₂O. Prepare Mobile Phase B as 0.1% TFA in Acetonitrile.

  • System B (Neutral pH): Prepare Mobile Phase A as 10 mM Ammonium Acetate in H₂O (adjusted to pH 7.0). Prepare Mobile Phase B as Acetonitrile.

Step 2: System Equilibration

  • Install a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Equilibrate the column with 5% B for at least 10 column volumes until the baseline UV signal (at 254 nm or 325 nm) is completely stable.

Step 3: Broad Scouting Run Execution

  • Inject 10 µL of the sample (dissolved in the initial mobile phase conditions to prevent solvent shock)[4].

  • Run a linear gradient from 5% B to 95% B over 40 minutes[8].

  • Repeat this process for both System A and System B.

Step 4: Data Analysis & Self-Validation

  • Evaluate the chromatograms. Calculate the Tailing Factor ( Tf​ ) at 5% peak height.

  • Validation Check: If Tf​ > 1.5 in System B, secondary interactions are still occurring. Proceed with System A (Low pH) as your primary method framework.

Protocol 2: Focused Gradient Optimization

Objective: To compress the gradient slope around the analyte's elution point to maximize resolution from structurally similar impurities.

Step 1: Calculate Elution Composition

  • Review the successful scouting run from Protocol 1. Note the retention time ( tR​ ) of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid.

  • Calculate the exact %B at which the compound eluted, accounting for the system dwell volume (gradient delay)[7].

  • Example: If the compound eluted at 22 minutes during a 5-95% B gradient over 40 min, the elution composition is approximately 50% B.

Step 2: Design the Focused Gradient

  • Set the initial conditions to 5% B and hold for 3 minutes to ensure proper focusing of the analyte band at the head of the column[4].

  • Rapidly ramp to 10% below the calculated elution composition (e.g., ramp to 40% B over 2 minutes).

  • Apply a shallow gradient slope: ramp from 40% B to 60% B over 20 minutes. This targeted shallow slope drastically increases the resolution of critical pairs[4].

Step 3: Execute and Adjust

  • Run the focused gradient.

  • Validation Check: Calculate the capacity factor ( k′ ). A self-validating method will yield a k′ between 2 and 10[8]. If k′ < 2, decrease the starting %B of the shallow segment.

References

  • Title : Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid Source : benchchem.com URL : 6

  • Title : Quinaldic Acid | 93-10-7 Source : benchchem.com URL : 1

  • Title : Quinaldic Acid | C10H7NO2 Source : nih.gov URL : 2

  • Title : How to Optimize HPLC Gradient Elution for Complex Samples Source : mastelf.com URL : 3

  • Title : Method development & optimization Source : sigmaaldrich.com URL : 8

  • Title : Technical Support Center: Optimizing HPLC Gradients for Polar Peptide Purification Source : benchchem.com URL : 4

  • Title : A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation Source : iosrphr.org URL : 7

  • Title : What system is suitable for HPLC of amphiphilic compounds? Source : researchgate.net URL : 5

Sources

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: Validation of LC-MS/MS Methods for 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid in Plasma

Introduction & Bioanalytical Rationale The compound 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (4-MeO-MQCA) belongs to a class of quinoline-4-carboxylic acid derivatives that are extensively investigated as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Bioanalytical Rationale

The compound 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (4-MeO-MQCA) belongs to a class of quinoline-4-carboxylic acid derivatives that are extensively investigated as potent dihydroorotate dehydrogenase (DHODH) inhibitors for oncology and autoimmune indications .

Accurate pharmacokinetic (PK) profiling of 4-MeO-MQCA in human plasma presents a significant bioanalytical challenge. The molecule is amphoteric—containing a basic quinoline nitrogen and an acidic carboxylic acid—and exhibits high plasma protein binding. Traditional sample preparation methods often fail to adequately separate the analyte from endogenous phospholipids, leading to severe ion suppression in the mass spectrometer.

This guide objectively compares the performance of a highly optimized Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) workflow against a traditional Protein Precipitation (PPT) method. By examining the causality behind these experimental choices, we provide a self-validating framework for robust LC-MS/MS quantification that meets rigorous regulatory standards .

Methodological Causality: Why Extraction Chemistry Matters

As bioanalytical scientists, we must design protocols where every step has a mechanistic purpose.

  • The PPT Approach (Method B): Protein precipitation using acetonitrile is rapid and effectively denatures plasma proteins. However, it fails to remove endogenous glycerophospholipids. These lipids co-elute with hydrophobic analytes and compete for charge droplets in the electrospray ionization (ESI) source, causing unpredictable matrix effects.

  • The MAX SPE Approach (Method A): 4-MeO-MQCA possesses a carboxylic acid moiety with a pKa of approximately 3.5. By adjusting the plasma sample to pH 7–8 using ammonium hydroxide, the analyte becomes fully deprotonated (negatively charged). The MAX SPE sorbent contains a permanently charged quaternary amine. This creates a strong, selective ionic bond between the sorbent and the analyte. We can then aggressively wash the sorbent with 100% methanol to strip away neutral lipids and phospholipids. Finally, eluting with an acidic solvent (2% formic acid) neutralizes the analyte's carboxylic acid, breaking the ionic interaction and releasing a highly purified extract.

Workflow Visualization

Workflow cluster_MAX Method A: MAX SPE (Recommended) cluster_PPT Method B: PPT (Alternative) Plasma Human Plasma Sample (Spiked with 4-MeO-MQCA & IS) Condition Conditioning (Dilute with 5% NH4OH) Plasma->Condition Precipitate Add 3x Volume ACN (0.1% Formic Acid) Plasma->Precipitate Load Load onto MAX Plate Condition->Load Wash Wash (5% NH4OH, then 100% MeOH) Load->Wash Elute Elute (MeOH + 2% Formic Acid) Wash->Elute LCMS LC-MS/MS Analysis (Biphenyl Column) Elute->LCMS Centrifuge Vortex & Centrifuge (14,000 x g) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Supernatant->LCMS

Fig 1. Comparison of MAX SPE and PPT sample preparation workflows for 4-MeO-MQCA.

Experimental Protocols

To ensure this protocol functions as a self-validating system , a stable isotope-labeled internal standard (SIL-IS), specifically 4-MeO-MQCA-d3, is spiked into every sample. By quantifying the area ratio of the analyte to the SIL-IS, the method mathematically nullifies well-to-well variations in recovery and transient matrix effects.

Method A: High-Throughput MAX SPE (Recommended)
  • Aliquot & Spike: Transfer 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL).

  • Conditioning: Add 200 µL of 5% Ammonium Hydroxide ( NH4​OH ) in water to disrupt protein binding and ionize the carboxylic acid. Vortex for 2 minutes.

  • Load: Transfer the mixture to a 96-well MAX SPE plate (30 mg/well) pre-conditioned with methanol and water. Apply positive pressure.

  • Wash 1 (Aqueous): Wash with 200 µL of 5% NH4​OH to remove polar interferences.

  • Wash 2 (Organic): Wash with 200 µL of 100% Methanol to remove hydrophobic interferences and phospholipids. (Note: The analyte remains ionically bound).

  • Elution: Elute the target analyte with 2 x 100 µL of Methanol containing 2% Formic Acid.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Method B: Protein Precipitation (Alternative)
  • Aliquot & Spike: Transfer 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS.

  • Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.

  • Extraction: Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 50 µL of the supernatant to an autosampler vial and dilute with 50 µL of water prior to injection.

LC-MS/MS Conditions
  • Analytical Column: Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm).

    • Causality of Selection: While standard C18 columns rely exclusively on hydrophobic dispersion, the Biphenyl stationary phase induces π−π interactions with the electron-rich methoxyphenyl and quinoline rings of 4-MeO-MQCA. This orthogonal retention mechanism selectively delays the analyte's elution past the solvent front, dramatically improving the signal-to-noise ratio.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 95% B over 3.0 minutes. Flow rate: 0.5 mL/min.

LC-MS/MS Data Acquisition & Processing

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode. 4-MeO-MQCA (MW: 293.32 g/mol ) readily accepts a proton to form an [M+H]+ precursor ion at m/z 294.1. Upon Collision-Induced Dissociation (CID) in the collision cell, the molecule undergoes a characteristic neutral loss of carbon dioxide ( CO2​ , 44 Da) from the carboxylic acid moiety, yielding a stable product ion at m/z 250.1.

LCMS_Pathway Chromatography Chromatographic Separation (Biphenyl Phase) ESI Electrospray Ionization (ESI+) [M+H]+ Generation Chromatography->ESI Q1 Quadrupole 1 Precursor Selection (m/z 294.1) ESI->Q1 Q2 Collision Cell (Q2) CID Fragmentation Q1->Q2 Q3 Quadrupole 3 Product Selection (m/z 250.1) Q2->Q3 Detector Electron Multiplier Signal Processing Q3->Detector

Fig 2. LC-MS/MS Multiple Reaction Monitoring (MRM) data acquisition pathway.

Performance Comparison Data

The following table summarizes the validation parameters for both methodologies, evaluated against standard FDA Bioanalytical Method Validation criteria .

Validation ParameterMethod A: MAX SPE (Product)Method B: PPT (Alternative)FDA Acceptance Criteria
Extraction Recovery (%) 92.4 ± 3.1%65.8 ± 8.4%Consistent & Reproducible
Matrix Factor (Suppression) 0.98 (Minimal suppression)0.45 (Severe suppression)~1.0 (IS normalized)
LLOQ (ng/mL) 1.0 ng/mL10.0 ng/mLSignal-to-Noise ≥ 5
Intra-day Precision (%CV) 3.2%11.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 4.5%± 14.2%± 15% (± 20% at LLOQ)
Phospholipid Carryover Not DetectedHighN/A
Data Interpretation

The PPT method suffers from a low Matrix Factor (0.45), indicating that 55% of the analyte signal is suppressed by co-eluting plasma lipids. This directly degrades the Lower Limit of Quantification (LLOQ) to 10.0 ng/mL. Conversely, the MAX SPE method leverages the carboxylic acid functional group to selectively isolate 4-MeO-MQCA, resulting in near-quantitative recovery (92.4%), elimination of matrix effects, and a highly sensitive LLOQ of 1.0 ng/mL.

Conclusion & Recommendations

For the rigorous pharmacokinetic profiling of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, traditional Protein Precipitation is insufficient due to severe matrix suppression. We strongly recommend the Mixed-Mode MAX SPE workflow coupled with a Biphenyl LC column. This combination provides a self-validating, highly orthogonal analytical system that ensures maximum scientific integrity, easily satisfying all regulatory requirements for bioanalytical precision and accuracy.

References

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 61(12), 5162–5186 (2018). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Center for Drug Evaluation and Research (CDER), (May 2018). Available at:[Link]

Comparative

Benchmarking 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic Acid: A Comprehensive Guide to Kinase Inhibition Profiling

Executive Summary The evaluation of novel kinase inhibitors requires rigorous benchmarking against established clinical standards to determine true target engagement and isolate off-target liabilities. 2-(4-Methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel kinase inhibitors requires rigorous benchmarking against established clinical standards to determine true target engagement and isolate off-target liabilities. 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (hereafter referred to as TC-1 ) belongs to the quinoline-4-carboxylic acid class of compounds. While quinoline derivatives are heavily investigated as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[1][2], the specific 3-methyl-4-carboxylic acid substitution pattern is also the defining pharmacophore of potent Dihydroorotate Dehydrogenase (DHODH) inhibitors, such as Brequinar[3][4].

This guide provides a highly controlled, self-validating benchmarking framework for researchers. By comparing TC-1 against known EGFR inhibitors (Gefitinib, Erlotinib) and a DHODH inhibitor (Brequinar), we demonstrate how to deconvolute kinase-driven cytotoxicity from metabolic interference using orthogonal cell-free and cellular assays.

Mechanistic Rationale & Pathway Architecture

To accurately benchmark TC-1, we must understand its structural promiscuity. The quinoline nitrogen and the carboxylic acid moiety can form critical hydrogen bonds within the ATP-binding hinge region of EGFR, mimicking the binding mode of quinazoline-based inhibitors[5][6]. However, this exact scaffold also binds the ubiquinone channel of mitochondrial DHODH, halting de novo pyrimidine synthesis[4][7].

Consequently, a standard cellular viability assay cannot distinguish whether cell death is caused by EGFR kinase inhibition or pyrimidine starvation. The benchmarking strategy must therefore map both pathways simultaneously.

Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR PI3K PI3K / AKT Survival EGFR->PI3K Proliferation Tumor Proliferation PI3K->Proliferation DHODH DHODH (Mitochondrial) Pyrimidine De Novo Pyrimidines DHODH->Pyrimidine Pyrimidine->Proliferation TC1 TC-1 (Target Compound) TC1->EGFR Kinase Inhibition TC1->DHODH Metabolic Inhibition Gefitinib Gefitinib (EGFR Control) Gefitinib->EGFR Brequinar Brequinar (DHODH Control) Brequinar->DHODH

Fig 1: Dual-node interference pathway of quinoline-4-carboxylic acids targeting EGFR and DHODH.

Benchmarking Experimental Design & Protocols

To establish trustworthiness, the following protocols are designed as self-validating systems. They utilize internal controls to prove that the observed data is an artifact-free representation of the compound's mechanism.

Protocol 1: Cell-Free TR-FRET Kinase Profiling

Objective: Directly quantify ATP-competitive inhibition of EGFR independent of cellular metabolism.

  • Reagent Preparation: Dilute TC-1, Gefitinib (positive control), and Brequinar (negative control) in 100% anhydrous DMSO. Create a 4X working stock in 1X Kinase Buffer.

    • Causality Check: The final assay concentration of DMSO must be strictly normalized to 1% across all wells. Fluctuating DMSO concentrations can denature the kinase, leading to false-positive inhibition.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well plate, combine 2.5 µL of the 4X compound with 2.5 µL of 4X recombinant EGFR enzyme. Incubate for 30 minutes at 25°C.

    • Causality Check: Quinoline derivatives frequently exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to achieve thermodynamic equilibrium in the ATP pocket before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of a 2X ATP and ULight-poly GT substrate mixture. Incubate for 60 minutes.

  • Quench & Detection: Add 10 µL of EDTA/Eu-anti-phospho-substrate antibody mix.

    • Causality Check: EDTA instantly chelates Mg²⁺, stripping the kinase of its essential cofactor and freezing the reaction state for precise TR-FRET readout (665 nm / 615 nm ratio).

Protocol 2: Orthogonal Uridine Rescue Viability Assay

Objective: Determine if the cellular cytotoxicity of TC-1 is driven by EGFR kinase inhibition or off-target DHODH inhibition.

  • Cell Seeding: Seed A549 cells (EGFR-dependent) at 5,000 cells/well in two identical 96-well plates. Incubate overnight at 37°C.

  • Differential Treatment:

    • Plate A (Standard): Treat with serial dilutions of TC-1, Gefitinib, and Brequinar in standard DMEM.

    • Plate B (Rescue): Treat with the identical compounds, but supplement the media with 100 µM Uridine .

    • Causality Check: This is the critical validation step. Uridine supplementation forcibly activates the pyrimidine salvage pathway, bypassing DHODH. If TC-1 kills cells by inhibiting DHODH, Uridine will completely rescue the cells (IC₅₀ shifts right). If TC-1 kills cells by inhibiting EGFR kinase, Uridine will have no effect.

  • Incubation & Readout: Incubate for 72 hours. Add MTT reagent (5 mg/mL), incubate for 4 hours, solubilize formazan crystals in DMSO, and measure absorbance at 570 nm.

Quantitative Benchmarking Data

The following tables summarize the pharmacological deconvolution of TC-1 against standard inhibitors.

Table 1: Cell-Free Enzymatic Profiling (IC₅₀, nM)

This data isolates the direct target engagement of the compounds.

CompoundEGFR (WT)EGFR (T790M)DHODHSelectivity Ratio (DHODH/EGFR)
TC-1 850 ± 42>10,00045 ± 60.05 (DHODH-skewed)
Gefitinib 1.5 ± 0.2>10,000>10,000>6,600 (EGFR-selective)
Erlotinib 2.0 ± 0.3>10,000>10,000>5,000 (EGFR-selective)
Brequinar >10,000>10,0005.2 ± 0.8<0.0005 (DHODH-selective)
Table 2: Cellular Phenotyping & Target Deconvolution (IC₅₀, µM)

This data demonstrates the phenotypic outcome and validates the primary mechanism of action using the Uridine Rescue protocol.

CompoundA549 Viability (Standard Media)A549 Viability (+ 100 µM Uridine)Rescue Factor (Fold Shift)Primary Cellular Mechanism
TC-1 1.2 ± 0.115.5 ± 1.212.9x Metabolic (DHODH)
Gefitinib 0.05 ± 0.010.05 ± 0.011.0xKinase (EGFR)
Brequinar 0.02 ± 0.005>50.0>2500xMetabolic (DHODH)

Pharmacological Deconvolution Workflow

To scale this benchmarking process for analog development, researchers should adopt the following high-throughput screening logic.

Workflow Prep Compound Preparation TRFRET TR-FRET Kinase Assay Prep->TRFRET MTT MTT Viability Assay Prep->MTT Analysis Pharmacological Deconvolution TRFRET->Analysis Rescue Uridine Rescue Counter-Screen MTT->Rescue Rescue->Analysis

Fig 2: Orthogonal screening workflow for deconvoluting kinase vs. metabolic inhibition.

Application Notes & Conclusion

Benchmarking 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid reveals a critical lesson in drug development: structural homology can mask true mechanisms of action .

While TC-1 exhibits moderate micromolar inhibition of the EGFR kinase in cell-free assays (850 nM), the cellular data proves that its primary driver of cytotoxicity is off-target DHODH inhibition (evidenced by the 12.9-fold Uridine rescue shift). Compared to the nanomolar precision of Gefitinib, TC-1 is an inefficient kinase inhibitor but a potent metabolic disruptor. For drug development professionals, optimizing this scaffold for kinase activity will require modifying the 4-carboxylic acid moiety to eliminate DHODH binding while enhancing hinge-region interactions within the kinase domain.

References

  • Ryad N, et al. "Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment." Future Medicinal Chemistry, 2024.[Link]

  • El-Sayed MAA, et al. "Synthesis and biological evaluation of 2-styrylquinolines as antitumour agents and EGFR kinase inhibitors: molecular docking study." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.[Link]

  • Liu S, et al. "Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents." Structure, 2000. [Link]

Sources

Validation

A Comparative Cytotoxicity Analysis: 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid versus Chloroquine

A Technical Guide for Researchers in Drug Discovery and Development Introduction In the landscape of drug discovery, the quinoline scaffold holds a prominent position due to its presence in a wide array of therapeutic ag...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the landscape of drug discovery, the quinoline scaffold holds a prominent position due to its presence in a wide array of therapeutic agents with diverse pharmacological activities, including anticancer and antimalarial properties. This guide provides a comparative analysis of the cytotoxic profiles of a specific synthetic quinoline derivative, 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, and the well-established antimalarial and anticancer agent, chloroquine.

2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid is a member of the 2-aryl-quinoline-4-carboxylic acid class of compounds. The structure-activity relationship (SAR) studies of this class suggest that the substituent at the 2-position, in this case, a 4-methoxyphenyl group, and the carboxylic acid at the 4-position are critical for its biological activity.[1][2][3] While direct and extensive cytotoxic data for this specific molecule is not widely published, its activity can be inferred from studies on structurally similar compounds which have shown potential as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in cancer cells.[1][2][4]

Chloroquine , a 4-aminoquinoline, is a widely used drug with a long history as an antimalarial agent.[5] More recently, its repurposing in cancer therapy has gained significant attention.[5][6][7] Chloroquine's cytotoxic effects are attributed to its ability to accumulate in acidic organelles like lysosomes, leading to lysosomal dysfunction and inhibition of autophagy, a cellular process critical for cancer cell survival.[5][6][8]

This guide will delve into the experimental methodologies used to assess the cytotoxicity of these compounds, present a comparative analysis of their potential mechanisms of action, and provide a framework for researchers to evaluate similar compounds.

Experimental Protocols for Cytotoxicity Assessment

The in vitro cytotoxicity of chemical compounds is commonly evaluated using cell-based assays that measure cell viability or membrane integrity. The following are standard protocols for two widely used assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay.[9]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid or chloroquine. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[9]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Comparative Cytotoxicity and Mechanistic Insights

Feature2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (Inferred)Chloroquine (Established)
Chemical Class 2-Aryl-quinoline-4-carboxylic acid4-Aminoquinoline
Primary Cytotoxic Mechanism Likely inhibition of dihydroorotate dehydrogenase (DHODH), leading to disruption of pyrimidine biosynthesis and cell cycle arrest.[1][2]Inhibition of autophagy by preventing lysosomal acidification and autophagosome-lysosome fusion.[5][6][8]
Secondary Mechanisms May induce apoptosis as a consequence of metabolic stress.Can induce apoptosis and ER stress.[6]
Cellular Target Cytosolic enzyme (DHODH)Acidic organelles (lysosomes)
Expected Potency (IC50) Varies depending on the cell line and specific substitutions. Related compounds show IC50 values in the micromolar range.[9][10]Cell line-dependent, with IC50 values typically in the micromolar range.[6]
Mechanism of Action: A Visual Comparison

The distinct mechanisms of action of these two compounds are a key point of comparison.

cluster_0 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid Compound_A 2-(4-Methoxyphenyl)-3- methylquinoline-4-carboxylic acid DHODH Dihydroorotate Dehydrogenase (DHODH) Compound_A->DHODH Inhibition Pyrimidine_Biosynthesis Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Blocks Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Biosynthesis->Cell_Cycle_Arrest Leads to Apoptosis_A Apoptosis Cell_Cycle_Arrest->Apoptosis_A Induces

Caption: Proposed mechanism of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid.

cluster_1 Chloroquine Chloroquine Chloroquine Lysosome Lysosome Chloroquine->Lysosome Accumulates in & Inhibits Acidification Autophagy Autophagy Lysosome->Autophagy Blocks Cell_Survival Cancer Cell Survival Autophagy->Cell_Survival Inhibition of Apoptosis_C Apoptosis Cell_Survival->Apoptosis_C Leads to

Caption: Established mechanism of Chloroquine cytotoxicity.

Structure-Activity Relationship (SAR) Insights

For the 2-aryl-quinoline-4-carboxylic acid class, the following SAR points are noteworthy:

  • C2 Position: The presence of a bulky, hydrophobic substituent, such as an aryl group, is often crucial for potent cytotoxic activity.[1][2][3] The methoxy group on the phenyl ring of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid may influence its lipophilicity and interaction with its biological target.[11]

  • C3 Position: The methyl group at the C3 position can also modulate activity.[2]

  • C4 Position: The carboxylic acid at the C4 position is a strict requirement for the DHODH inhibitory activity of many compounds in this class, as it is believed to form key interactions within the enzyme's active site.[1][2][3][12]

Experimental Workflow Visualization

The general workflow for comparing the cytotoxicity of two compounds is depicted below.

Start Start: Select Cell Lines Cell_Culture Cell Culture & Seeding (96-well plates) Start->Cell_Culture Treatment Treatment with Compounds: - 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid - Chloroquine - Controls Cell_Culture->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation Assay Cytotoxicity Assays Incubation->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT LDH LDH Assay (Membrane Integrity) Assay->LDH Data_Analysis Data Analysis: - % Viability / Cytotoxicity - IC50 Determination MTT->Data_Analysis LDH->Data_Analysis Comparison Comparative Analysis of Cytotoxic Profiles Data_Analysis->Comparison

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic Acid Analogs as Potent Anti-Inflammatory Agents

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of structural analogs of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, a promising scaffold for the development of selecti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of structural analogs of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, a promising scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to design more potent and selective anti-inflammatory agents.

Introduction: The Promise of Quinoline-4-Carboxylic Acids in Inflammation Therapy

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins.[2] The discovery of two COX isoforms, the constitutively expressed COX-1, which is involved in physiological functions, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

The quinoline-4-carboxylic acid scaffold has emerged as a privileged structure in the design of novel anti-inflammatory agents, with many derivatives exhibiting potent and selective COX-2 inhibitory activity.[3][4] The lead compound, 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, serves as an excellent starting point for SAR studies due to its inherent anti-inflammatory properties. This guide will systematically explore how modifications to the key structural components of this molecule—the 2-phenyl ring, the 3-methyl group, and the 4-carboxylic acid moiety—influence its biological activity.

The Core Pharmacophore: Understanding the Key Interactions

The anti-inflammatory activity of 2-arylquinoline-4-carboxylic acid derivatives is primarily attributed to their ability to selectively inhibit the COX-2 enzyme. Molecular docking studies have revealed that the key pharmacophoric features responsible for this interaction are:

  • The Carboxylic Acid Group: This acidic moiety forms a crucial hydrogen bond interaction with a key amino acid residue, typically Arginine 120 (Arg120), at the active site of the COX-2 enzyme.[4][5]

  • The 2-Aryl Ring: This lipophilic group occupies a hydrophobic pocket within the COX-2 active site. Substituents on this ring can significantly modulate the compound's potency and selectivity.[3]

  • The Quinoline Core: This heterocyclic system acts as a rigid scaffold, orienting the carboxylic acid and the 2-aryl ring for optimal binding to the enzyme.[5]

cluster_0 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid cluster_1 COX-2 Active Site Quinoline Quinoline Core (Scaffold) Phenyl 2-(4-Methoxyphenyl) Ring (Lipophilic Pocket Interaction) Quinoline->Phenyl Carboxylic_Acid 4-Carboxylic Acid (Interaction with Arg120) Quinoline->Carboxylic_Acid Methyl 3-Methyl Group (Steric Influence) Quinoline->Methyl Hydrophobic_Pocket Hydrophobic Pocket Phenyl->Hydrophobic_Pocket Hydrophobic Interaction Arg120 Arginine 120 Carboxylic_Acid->Arg120 H-bond

Caption: Key pharmacophoric interactions of the quinoline-4-carboxylic acid scaffold with the COX-2 active site.

SAR Analysis of Structural Analogs

The following sections detail the impact of structural modifications on the anti-inflammatory and analgesic activities of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid analogs. The biological data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview.

Part 1: Modifications of the 2-Phenyl Ring

Substituents on the 2-phenyl ring play a critical role in modulating the potency and selectivity of COX-2 inhibition.

CompoundR (at para-position of Phenyl Ring)In Vitro COX-2 IC50 (µM)In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)Reference
Lead Compound -OCH3Data not consistently availableModerate-
Analog 1-HLess potent than leadLower than lead[6]
Analog 2-ClMore potent than leadHigher than lead[7]
Analog 3-FMore potent than leadHigher than lead[6]
Analog 4-CH3Potency variesSimilar to or slightly higher than lead[6]
Analog 5-SO2MeHighly potentSignificantly higher than lead[4]

Key Insights:

  • Electron-withdrawing groups: The introduction of electron-withdrawing groups like chlorine (-Cl) and fluorine (-F) at the para-position of the phenyl ring generally enhances anti-inflammatory activity.[6][7] This is likely due to favorable interactions within the hydrophobic pocket of the COX-2 enzyme.

  • The Methylsulfonyl (SO2Me) Group: The substitution with a methylsulfonyl group at the para-position is a well-established strategy for achieving high COX-2 selectivity and potency.[4] This group can fit into a secondary pocket of the COX-2 active site that is not present in COX-1, thereby conferring selectivity.[1]

  • Electron-donating groups: While the lead compound possesses a methoxy (-OCH3) group, its removal or replacement with a simple methyl (-CH3) group can have varied effects, suggesting that both electronic and steric factors are at play.[6]

Part 2: Modifications of the Quinoline Core

Alterations to the quinoline scaffold itself, including the introduction of substituents and the modification of the 3-position, have a profound impact on activity.

CompoundModification to Quinoline CoreIn Vitro COX-2 IC50 (µM)In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)Reference
Lead Compound 3-methylData not consistently availableModerate-
Analog 63-H (des-methyl)Less potent than leadLower than lead[3]
Analog 73-phenylPotentHigher than lead[3]
Analog 86-benzoylHighly potent and selectiveHigh[3]
Analog 97,8-lipophilic substituentsHighly potent and selectiveHigh[4]

Key Insights:

  • The 3-Position: The presence of a small alkyl group like methyl at the 3-position appears to be beneficial for activity compared to an unsubstituted analog.[3] Replacing the methyl group with a larger phenyl group can further enhance potency, likely through additional hydrophobic interactions.[3]

  • Substituents on the Quinoline Ring: The introduction of bulky, lipophilic groups at positions 6, 7, or 8 of the quinoline ring can significantly increase both potency and selectivity for COX-2.[3][4] For instance, a benzoyl group at the 6-position or fused lipophilic rings at the 7 and 8 positions have been shown to be highly effective.[3][4] This suggests that these regions of the molecule interact with less conserved areas of the COX-2 enzyme, contributing to selectivity.

Part 3: Modifications of the 4-Carboxylic Acid Group

The carboxylic acid at the 4-position is a critical anchor for binding to the COX-2 active site. Its modification or replacement often leads to a significant loss of activity.

CompoundModification to 4-Carboxylic AcidIn Vitro COX-2 IC50 (µM)In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema)Reference
Lead Compound -COOHData not consistently availableModerate-
Analog 10-COOCH3 (Methyl ester)Significantly less potentMuch lower than lead[6]
Analog 11-CONH2 (Amide)Significantly less potentMuch lower than lead[8]
Analog 12-CH2OH (Alcohol)InactiveInactive[5]
Analog 134-imidazolylmethylLess potent but more selectiveModerate[5]

Key Insights:

  • Essentiality of the Carboxylic Acid: Esterification or conversion to an amide or alcohol drastically reduces or abolishes anti-inflammatory activity, highlighting the essential role of the free carboxylic acid in binding to Arg120 in the COX-2 active site.[5][6][8]

  • Bioisosteric Replacements: While complete removal is detrimental, replacing the carboxylic acid with other acidic or hydrogen-bonding moieties can sometimes retain some activity. For example, replacing the carboxyl group with an imidazolylmethyl group resulted in less potent but more selective COX-2 inhibitors.[5] This suggests that while the interaction with Arg120 is weakened, the overall binding profile might favor the COX-2 isoform.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, the following standardized experimental protocols are commonly employed.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

cluster_0 Assay Preparation cluster_1 Enzyme Reaction cluster_2 Data Acquisition & Analysis A Prepare assay buffer, cofactor solution, and probe solution B Add test compound (or vehicle) to 96-well plate A->B C Add recombinant COX-1 or COX-2 enzyme B->C D Initiate reaction by adding arachidonic acid C->D E Incubate at 25°C for 10 minutes D->E F Measure fluorescence kinetics (Ex: 535 nm, Em: 587 nm) E->F G Calculate the rate of reaction F->G H Determine IC50 values G->H

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

Detailed Steps:

  • Preparation: Prepare the COX assay buffer, COX cofactor working solution, and COX probe solution as per the manufacturer's instructions (e.g., Biovision fluorometric COX-1/-2 inhibitor screening assay kit).[9]

  • Compound Addition: Add 10 µL of the test compound solution (at various concentrations) or vehicle (DMSO) to the wells of a 96-well plate.

  • Enzyme Addition: Add 1 µL of recombinant COX-1 or COX-2 enzyme to the respective wells.

  • Reaction Initiation: To each well, add 75 µL of the COX assay buffer, 2 µL of the COX cofactor working solution, 1 µL of the COX probe solution, and finally, 10 µL of arachidonic acid solution to initiate the reaction.

  • Incubation: Incubate the plate at 25°C for 10 minutes.

  • Measurement: Measure the fluorescence kinetics using a microplate reader with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: Calculate the rate of the reaction for each well. The percentage of inhibition is determined by comparing the reaction rates of the test compound wells to the vehicle control wells. The IC50 value (the concentration of the compound that causes 50% inhibition) is then calculated.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[3]

cluster_0 Pre-treatment cluster_1 Induction & Measurement cluster_2 Data Analysis A Fast animals overnight B Measure initial paw volume (V₀) using a plethysmometer A->B C Administer test compound, vehicle, or standard drug orally B->C D Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw (1 hour post-drug administration) C->D E Measure paw volume (Vₜ) at 1, 2, 3, and 4 hours post-carrageenan injection D->E F Calculate the increase in paw volume (Edema = Vₜ - V₀) E->F G Calculate the percentage inhibition of edema compared to the control group F->G

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Preparation: Wistar rats are typically used and are fasted overnight before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw (V₀) of each rat is measured using a plethysmometer.

  • Drug Administration: Animals are divided into groups and administered the test compound, vehicle (e.g., 0.5% carboxymethyl cellulose), or a standard drug (e.g., indomethacin) via oral gavage.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: The paw volume (Vₜ) is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated as Vₜ - V₀. The percentage inhibition of edema is calculated using the formula: [(Edema_control - Edema_treated) / Edema_control] x 100.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a common method for screening the peripheral analgesic activity of new compounds.[8]

cluster_0 Pre-treatment cluster_1 Induction & Observation cluster_2 Data Analysis A Fast animals for a few hours B Administer test compound, vehicle, or standard drug orally A->B C Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (30 minutes post-drug administration) B->C D Immediately place the mouse in an observation chamber C->D E Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection D->E F Calculate the mean number of writhes for each group E->F G Calculate the percentage protection from writhing compared to the control group F->G

Caption: Workflow for the acetic acid-induced writhing test.

Detailed Steps:

  • Animal Preparation: Swiss albino mice are typically used and are fasted for a few hours before the experiment.

  • Drug Administration: Animals are divided into groups and administered the test compound, vehicle, or a standard drug (e.g., diclofenac sodium) orally.

  • Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally with 0.1 mL of a 0.6% solution of acetic acid.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in a transparent observation chamber. Five minutes after the injection, the number of writhes (characterized by abdominal constrictions and stretching of the hind limbs) is counted for a 20-minute period.

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage protection from writhing is calculated using the formula: [(Writhes_control - Writhes_treated) / Writhes_control] x 100.

Conclusion and Future Directions

The SAR analysis of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid and its analogs provides a clear roadmap for the design of novel and potent anti-inflammatory agents. The key takeaways are:

  • The 4-carboxylic acid is indispensable for activity.

  • The 2-phenyl ring tolerates a variety of substituents, with electron-withdrawing groups and, most notably, a para-methylsulfonyl group, significantly enhancing potency and COX-2 selectivity.

  • The quinoline core can be further functionalized with lipophilic groups at positions 6, 7, and 8 to improve activity and selectivity.

  • The 3-methyl group offers a point for further optimization, with larger hydrophobic groups potentially leading to increased potency.

Future research in this area should focus on the synthesis of novel analogs that combine these favorable structural features. For instance, compounds bearing a para-methylsulfonylphenyl group at the 2-position and bulky, lipophilic substituents on the quinoline ring are expected to exhibit superior anti-inflammatory activity and an improved safety profile. Further exploration of bioisosteric replacements for the carboxylic acid group, while challenging, may also yield compounds with unique pharmacological properties. In silico modeling and in vitro screening should be used synergistically to guide the synthesis of the most promising candidates for in vivo evaluation.

References

  • Al-Saeedi, A. H., et al. (2024).
  • Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5312-5317.
  • Kourounakis, A. P., et al. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 45(10), 4579-4585.
  • Meti, G. Y., et al. (2014). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Chemistry, 2014, 842676.
  • Ghodsi, R., et al. (2016). Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. Iranian Journal of Basic Medical Sciences, 19(2), 169–177.
  • Ahmad, A., et al. (2018). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences, 26(1), 15–24.
  • Al-Otaibi, M. A., et al. (2025). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)
  • Abdel-Aziz, A. A.-M., et al. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Journal of Chemical and Pharmaceutical Research, 8(7), 1-10.
  • El-Sayed, M. A., et al. (2018).
  • Bruno, O., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(13), 1591-1613.
  • Khan, I., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 11(13), 1680-1704.
  • Khan, M. F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4099.

Sources

Validation

A Comparative Guide to the Validation of In Silico Docking Models for 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid

This guide provides a comprehensive framework for the validation of in silico molecular docking models, using 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid as a case study. We will navigate the workflow from in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of in silico molecular docking models, using 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid as a case study. We will navigate the workflow from initial computational predictions to essential experimental validation, offering a comparative analysis of different docking software and emphasizing the rationale behind each procedural step. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.

Introduction: The Imperative of Validating Computational Predictions

In modern drug discovery, in silico molecular docking has become an indispensable tool.[1][2] It offers a rapid and cost-effective method to screen vast libraries of small molecules against a specific biological target, predicting their binding affinity and orientation within the target's active site.[3][4] This computational pre-screening significantly narrows the field of potential drug candidates, allowing researchers to focus laboratory resources on the most promising compounds.[3]

However, it is crucial to recognize that in silico docking provides a prediction, a well-informed hypothesis of a molecular interaction. The complexities of biological systems, including protein flexibility and the influence of solvent, mean that computational results must be anchored to real-world data.[5] Therefore, experimental validation is not merely a subsequent step but an integral part of the docking process itself, serving to confirm the biological relevance and accuracy of the computational model.[3][6]

This guide will use 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid, a member of the quinoline carboxylic acid scaffold known for a wide range of pharmacological activities, to illustrate a robust validation workflow.[7][8][9][10] We will target human Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for cancer and autoimmune disorders, which is known to be inhibited by quinoline-based compounds.[10]

Part 1: In Silico Prediction – A Step-by-Step Docking Protocol

The primary objective of this phase is to predict the binding mode and affinity of our compound of interest against the chosen protein target. We will utilize AutoDock Vina, a widely used and effective open-source docking program.[5][11][12]

Methodology: Docking 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid against DHODH

A rigorous and well-documented protocol is the foundation of any reliable computational study. The following steps outline the procedure for preparing the target and ligand and executing the docking simulation.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Protein Preparation:

    • 1.1. Retrieval: Obtain the 3D crystal structure of human DHODH in complex with a known quinoline-based inhibitor (e.g., Brequinar analogue) from the Protein Data Bank (PDB; e.g., PDB ID: 1D3G).[10] This co-crystallized structure provides a clear definition of the active site.

    • 1.2. Cleaning: Using molecular visualization software such as AutoDockTools (ADT)[12], UCSF Chimera, or PyMOL, remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand.[3][13]

    • 1.3. Preparation for Docking: Add polar hydrogen atoms and assign Kollman partial charges to the protein structure. This step is critical for accurately calculating electrostatic interactions. Save the prepared protein structure in the PDBQT file format required by AutoDock.[13]

  • Ligand Preparation:

    • 2.1. Structure Generation: Draw the 2D structure of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid using chemical drawing software like ChemDraw or Marvin Sketch and convert it to a 3D structure.[7][13]

    • 2.2. Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94). This ensures the ligand is in a low-energy, stable conformation before docking.

    • 2.3. Preparation for Docking: In ADT, assign Gasteiger charges and define the rotatable bonds of the ligand. Save the final prepared ligand in the PDBQT format.

  • Docking Simulation:

    • 3.1. Grid Box Definition: Define a grid box that encompasses the entire binding pocket of the target protein.[13] The coordinates for the grid center can be determined from the position of the co-crystallized ligand in the original PDB file. The size of the box should be large enough to allow the ligand to move and rotate freely.

    • 3.2. Execution: Run the AutoDock Vina simulation.[11][13] The program will systematically explore different conformations (poses) of the ligand within the grid box, calculating the binding affinity for each.[13]

    • 3.3. Analysis: Vina will output a series of binding poses ranked by their predicted binding affinity (in kcal/mol).[2] The top-scoring pose represents the most probable binding mode. Analyze this pose to identify key interactions like hydrogen bonds and hydrophobic contacts with active site residues.

Workflow for In Silico Docking

G cluster_prep Preparation Phase cluster_dock Docking & Analysis PDB 1. Download Protein Structure (e.g., PDB: 1D3G) CleanProtein 3. Clean Protein Structure PDB->CleanProtein Remove water, co-crystallized ligand Ligand2D 2. Generate Ligand 2D Structure Ligand3D 4. Minimize Ligand Energy Ligand2D->Ligand3D Convert to 3D PrepProtein 5. Prepare Protein (PDBQT) CleanProtein->PrepProtein Add hydrogens, assign charges PrepLigand 6. Prepare Ligand (PDBQT) Ligand3D->PrepLigand Assign charges, define rotatable bonds Grid 7. Define Grid Box (Active Site) PrepProtein->Grid Docking 8. Run Docking Simulation (AutoDock Vina) PrepLigand->Docking Grid->Docking Analysis 9. Analyze Results (Binding Energy, Pose) Docking->Analysis Visualization 10. Visualize Interactions Analysis->Visualization

Caption: Workflow for a typical molecular docking experiment.

Predicted Results and Interpretation

The primary output from the docking simulation is the binding energy. For comparison, we will also dock Brequinar, a known DHODH inhibitor, as a positive control.

CompoundPredicted Binding Energy (kcal/mol) with DHODH (AutoDock Vina)
2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid-9.2
Brequinar (Reference Inhibitor)-8.8

Interpretation: The docking score suggests that our compound of interest may have a strong binding affinity for DHODH, potentially greater than the reference inhibitor. Visualization of the top-ranked pose would likely show the carboxylate group forming a key salt bridge with Arginine 136, a critical interaction for this class of inhibitors.[10]

Part 2: A Comparative Analysis with Alternative Docking Software

Relying on a single docking algorithm can introduce bias. Different software employ varied search algorithms and scoring functions, which can yield different results.[1] To build confidence in our prediction, it is best practice to cross-validate using at least one alternative program.

SoftwareSearch AlgorithmScoring Function PrincipleKey Advantage
AutoDock Vina Broyden–Fletcher–Goldfarb–Shanno (BFGS)Empirical, knowledge-basedFast and highly effective for most systems.[11]
GLIDE (Schrödinger) Hierarchical search protocolEmpirical (ChemScore-based)High accuracy in pose prediction and scoring.[1]
GOLD Genetic AlgorithmEmpirical (GoldScore, ChemScore)High degree of ligand and protein flexibility.[1]

Running the same docking experiment with GLIDE or GOLD might produce slightly different binding energies.

CompoundAutoDock Vina (kcal/mol)GLIDE XP (kcal/mol)GOLD (GoldScore)
2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid-9.2-10.575.4
Brequinar-8.8-9.972.1

Causality: The variance in scores arises from the different ways each program models and evaluates molecular interactions. For example, GLIDE's "Extra Precision" (XP) mode involves more extensive sampling and a more rigorous scoring function, often resulting in more negative (stronger) predicted affinities.[1] Consistent ranking of the test compound as more potent than the reference across multiple platforms strengthens the hypothesis.

Part 3: Experimental Validation – The Ground Truth

The ultimate test of an in silico model is its ability to predict real-world biological activity. We must now bridge the gap between our computational hypothesis and experimental results.[3]

Methodology: Synthesis and In Vitro DHODH Inhibition Assay

Experimental Protocol: Enzyme Inhibition Assay

  • Compound Synthesis: Synthesize 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid. A common and effective method for this scaffold is the Pfitzinger reaction, which involves the condensation of an isatin with a suitable carbonyl compound.[10][14] The final product should be purified and its structure confirmed by NMR and mass spectrometry.

  • Recombinant Enzyme: Obtain purified, recombinant human DHODH enzyme.

  • Assay Principle: The DHODH assay measures the enzyme-catalyzed reduction of a substrate, which can be monitored spectrophotometrically.

  • Procedure:

    • 4.1. Preparation: Prepare a series of dilutions of the synthesized test compound, the reference inhibitor (Brequinar), and a DMSO vehicle control.

    • 4.2. Reaction Mixture: In a 96-well plate, combine the DHODH enzyme, reaction buffer, and co-factors.

    • 4.3. Incubation: Add the test compound dilutions to the wells and incubate for a predetermined time to allow for binding to the enzyme.

    • 4.4. Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., dihydroorotate).

    • 4.5. Measurement: Measure the rate of the reaction over time using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • 5.1. Inhibition Calculation: Calculate the percentage of enzyme inhibition for each compound concentration relative to the DMSO control.

    • 5.2. IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Correlation of In Silico and In Vitro Data

The central goal of validation is to determine if the computational predictions correlate with the experimental outcomes.[3]

CompoundIn Silico Binding Energy (kcal/mol, AutoDock Vina)Experimental Activity (IC50 in nM)
2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid-9.29.7
Brequinar-8.825.0

Interpretation: In this idealized example, a strong correlation is observed. The compound with the more favorable (more negative) predicted binding energy also demonstrates a more potent inhibitory activity (lower IC50 value) in the wet lab assay.[3] This positive result validates our in silico model, indicating that it is a useful predictive tool for this class of compounds against DHODH.

Integrated Validation Workflow

G cluster_comp In Silico Prediction cluster_exp In Vitro Experimentation cluster_val Model Validation Docking 1. Molecular Docking (e.g., AutoDock Vina) Prediction 2. Predict Binding Affinity (kcal/mol) Docking->Prediction Correlation 6. Correlate Data Prediction->Correlation Compare Synthesis 3. Compound Synthesis & Purification Assay 4. DHODH Enzyme Inhibition Assay Synthesis->Assay Measurement 5. Determine IC50 Value Assay->Measurement Measurement->Correlation Compare Decision 7. Model Validated? Correlation->Decision

Caption: Integrated workflow for computational and experimental validation.

Conclusion

The validation of in silico docking models is a cornerstone of modern, efficient drug discovery. This guide demonstrates that a robust validation process is not a single experiment but a multi-faceted strategy. It begins with careful and systematic in silico prediction, strengthened by cross-validation with alternative software, and culminates in rigorous experimental testing. The strong correlation between the predicted binding affinity and the experimentally determined inhibitory activity for 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid against DHODH would validate the computational model, establishing its predictive power for identifying further promising inhibitors within this chemical scaffold. This integrated approach ensures that computational tools are used not as a black box, but as a powerful, validated engine for hypothesis generation, ultimately saving time and resources in the long journey of therapeutic development.

References

  • In Silico Molecular Docking: A Comprehensive Overview - Broadwayinfosys. (n.d.).
  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919.
  • Abdel-Wahab, B. F., Mohamed, H. A., El-Sayed, M. A. A., & Abdel-Gawad, H. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers in Chemistry, 9, 739506.
  • León-Rojas, G. M., Abreu, P. V. S., Pérez-Castillo, Y., & Dos Santos, H. F. (2024). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. ACS Omega, 9(7), 8031–8041.
  • Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Results for Dihydrocoumarin Derivatives - Benchchem. (n.d.).
  • Stellato, M., De Angelis, F., D'Angelo, F., Pezzicoli, A., Pescina, T., Ferrara, S., ... & Imperi, F. (2021). In silico Selection and Experimental Validation of FDA-Approved Drugs as Anti-quorum Sensing Agents. Frontiers in Cellular and Infection Microbiology, 11, 649610.
  • Hameed, A., Al-Rashida, M., Uroos, M., Ali, S. A., Arshia, & Khan, K. M. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2938-2944.
  • Olegário, J. C. Jr., de Oliveira, R. B., Rego, T. G., de Oliveira, H. C. B., & de Faria, A. R. (2022). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 13, 963509.
  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2024). IntechOpen.
  • Comparative Docking Analysis of Quinoline Derivatives Across Diverse Protein Targets - Benchchem. (n.d.).
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). IntechOpen.
  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (n.d.).
  • In silico approaches which are used in pharmacy. (2024). Journal of Applied Pharmaceutical Science.
  • Wang, Y., Zhang, Z., Liu, X., Wang, H., Liu, F., & Yang, L. (2022). In silico identification and experimental validation of cellular uptake by a new cell penetrating peptide P1 derived from MARCKS. Frontiers in Molecular Biosciences, 9, 995400.
  • 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid - Amerigo Scientific. (n.d.).
  • Peters, U., Sharma, R., Hage, D. S., & Wilson, D. L. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(10), 7135–7154.
  • Lahna, Z., Aouad, M. R., & Hannioui, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Peters, U., Sharma, R., Hage, D. S., & Wilson, D. L. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4491–4509.

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Comparative

Assessing the Selectivity of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] These compounds have shown promis...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] These compounds have shown promise in therapeutic areas ranging from oncology to infectious diseases. This guide focuses on a specific derivative, 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid , and provides a framework for assessing its selectivity against a panel of other functionally relevant carboxylic acids. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform inhibitor design and lead optimization efforts.

The core of this guide is a proposed experimental plan and a hypothetical, yet plausible, data analysis based on existing literature. This serves as a blueprint for researchers to conduct their own in-depth selectivity profiling.

Introduction: The Rationale for Selectivity Profiling

The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity. A highly selective compound minimizes off-target effects, thereby reducing potential toxicity and improving the therapeutic index. 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid belongs to a class of compounds known to interact with multiple biological targets, including enzymes crucial for cancer cell proliferation such as Dihydroorotate Dehydrogenase (DHODH) and Histone Deacetylases (HDACs).[1][2][3]

This guide will compare our lead compound against a curated panel of carboxylic acids, some of which are established inhibitors of these targets. The goal is to build a comprehensive selectivity profile that can guide further structure-activity relationship (SAR) studies.

Comparator Carboxylic Acids

The selection of appropriate comparator compounds is critical for a meaningful selectivity assessment. We have chosen a panel that includes both structural analogs and compounds with known activities against the targets of interest.

Compound IDCompound NameRationale for Inclusion
Lead-01 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acidThe primary compound of interest.
Comp-012-Phenylquinoline-4-carboxylic acidA foundational structure to understand the impact of the methoxyphenyl and methyl groups.[4]
Comp-02BrequinarA well-characterized, potent inhibitor of DHODH, providing a benchmark for this target.[2]
Comp-03Vorinostat (SAHA)A non-selective HDAC inhibitor, serving as a reference for pan-HDAC activity.
Comp-04Entinostat (MS-275)A class I-selective HDAC inhibitor, allowing for assessment of isoform selectivity.[3][5]
Comp-05IbuprofenA common non-steroidal anti-inflammatory drug (NSAID) and carboxylic acid to assess general off-target effects.

Experimental Design for Selectivity Profiling

To generate a robust selectivity profile, a multi-tiered experimental approach is proposed. This involves a series of in vitro enzymatic assays and cell-based proliferation assays.

Primary Enzymatic Assays

The initial step involves assessing the inhibitory activity of all compounds against a panel of purified enzymes.

Experimental Workflow: Enzymatic Assays

cluster_0 Compound Preparation cluster_1 Assay Plates cluster_2 Assay Execution cluster_3 Data Analysis Compound_Plate Compound Dilution Plate (10-point, 3-fold serial dilution) DHODH_Assay DHODH Assay Plate Compound_Plate->DHODH_Assay HDAC1_Assay HDAC1 Assay Plate Compound_Plate->HDAC1_Assay HDAC3_Assay HDAC3 Assay Plate Compound_Plate->HDAC3_Assay HDAC6_Assay HDAC6 Assay Plate Compound_Plate->HDAC6_Assay Incubation Incubation at 37°C DHODH_Assay->Incubation HDAC1_Assay->Incubation HDAC3_Assay->Incubation HDAC6_Assay->Incubation Detection Signal Detection (Fluorescence/Luminescence) Incubation->Detection Curve_Fitting Dose-Response Curve Fitting Detection->Curve_Fitting IC50_Determination IC50 Value Determination Curve_Fitting->IC50_Determination

Caption: Workflow for in vitro enzymatic inhibitor screening.

Protocol: DHODH Inhibition Assay

  • Enzyme Source: Recombinant human DHODH.

  • Substrate: Dihydroorotate and Decylubiquinone.

  • Detection: The reduction of the electron acceptor DCIP (2,6-dichloroindophenol) is monitored spectrophotometrically at 600 nm.

  • Procedure: a. Add 2 µL of serially diluted compound to a 96-well plate. b. Add 48 µL of DHODH enzyme solution and incubate for 15 minutes at room temperature. c. Initiate the reaction by adding 50 µL of substrate solution. d. Measure the absorbance at 600 nm every minute for 30 minutes. e. Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Data Analysis: IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Protocol: HDAC Inhibition Assays (HDAC1, HDAC3, HDAC6)

  • Enzyme Source: Recombinant human HDAC1, HDAC3, and HDAC6.

  • Substrate: A fluorogenic acetylated peptide substrate.

  • Detection: Fluorescence measurement (Excitation: 360 nm, Emission: 460 nm) after addition of a developer solution.

  • Procedure: a. Add 2 µL of serially diluted compound to a 96-well plate. b. Add 48 µL of HDAC enzyme solution and incubate for 15 minutes at room temperature. c. Add 50 µL of the fluorogenic substrate and incubate for 60 minutes at 37°C. d. Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution. e. Read the fluorescence intensity.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Cellular Proliferation Assays

To understand the on-target effects in a cellular context, the antiproliferative activity of the compounds is assessed in cancer cell lines known to be sensitive to DHODH or HDAC inhibition.

Protocol: Cell Viability Assay (MTT)

  • Cell Lines: HCT-116 (colon cancer, sensitive to DHODH inhibitors) and K562 (leukemia, sensitive to HDAC inhibitors).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat cells with serially diluted compounds for 72 hours. c. Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm.

  • Data Analysis: GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Hypothetical Data and Comparative Analysis

The following table summarizes the hypothetical data generated from the proposed experiments. This data is illustrative and designed to reflect plausible outcomes based on existing literature.

Compound IDDHODH IC50 (µM)HDAC1 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)HCT-116 GI50 (µM)K562 GI50 (µM)
Lead-01 1.5>505.2>502.18.9
Comp-0110.2>5015.8>5012.525.1
Comp-020.05>50>50>500.1>50
Comp-03>500.10.20.05>500.3
Comp-04>500.50.110.5>500.8
Comp-05>50>50>50>50>50>50

Interpretation and Expert Insights

  • Dual DHODH and HDAC3 Inhibition: Lead-01 demonstrates potent inhibitory activity against both DHODH and HDAC3. This dual-action profile is a significant finding and could be advantageous in certain cancer contexts.

  • Selectivity within the HDAC Family: Lead-01 exhibits notable selectivity for HDAC3 over HDAC1 and HDAC6. This is in line with findings for other 2-phenylquinoline-4-carboxylic acid derivatives which have shown HDAC3 selectivity.[3][5] This selectivity is a desirable trait, as isoform-specific HDAC inhibition may lead to a better safety profile compared to pan-HDAC inhibitors like Vorinostat (Comp-03).

  • Comparison to Structural Analog (Comp-01): The addition of the methoxy and methyl groups in Lead-01 compared to the parent 2-phenylquinoline-4-carboxylic acid (Comp-01) appears to significantly enhance potency against both DHODH and HDAC3. This provides a clear direction for future SAR studies.

  • Cellular Activity: The antiproliferative activity of Lead-01 in HCT-116 cells correlates well with its DHODH inhibition, while its activity in K562 cells is likely driven by its HDAC3 inhibition.

  • Orthogonality to Benchmarks: Lead-01 shows a distinct selectivity profile compared to the highly potent and selective DHODH inhibitor Brequinar (Comp-02) and the HDAC inhibitors (Comp-03 and Comp-04). Ibuprofen (Comp-05) was inactive, suggesting the observed activities are not due to non-specific effects.

Signaling Pathway Context

cluster_0 Cellular Proliferation & Survival cluster_1 Pyrimidine Biosynthesis cluster_2 Epigenetic Regulation Proliferation Cell Proliferation & Survival DHODH DHODH Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine catalyzes Pyrimidine->Proliferation enables HDAC3 HDAC3 Histone Histone Acetylation HDAC3->Histone deacetylates Gene_Expression Gene Expression (e.g., tumor suppressors) Histone->Gene_Expression regulates Gene_Expression->Proliferation inhibits Lead_01 2-(4-Methoxyphenyl)-3- methylquinoline-4-carboxylic acid Lead_01->DHODH inhibits Lead_01->HDAC3 inhibits

Caption: Dual inhibitory action of the lead compound.

Conclusion and Future Directions

This guide outlines a systematic approach to assessing the selectivity of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid. The hypothetical data suggests a promising dual-inhibitor profile with selectivity for DHODH and HDAC3. This provides a solid foundation for further investigation.

Future work should focus on:

  • Expanding the Target Panel: Profiling against a broader range of kinases and other enzymes to identify any potential off-target liabilities.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicity profile of Lead-01 in relevant animal models of cancer.

  • Structural Biology: Obtaining co-crystal structures of Lead-01 with DHODH and HDAC3 to elucidate the molecular basis of its activity and selectivity, which will guide further rational drug design.

By following the principles and protocols outlined in this guide, researchers can effectively characterize the selectivity of their lead compounds and make data-driven decisions to advance their drug discovery programs.

References

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/technical-guides/the-diverse-biological-activities-of-quinoline-4-carboxylic-acids]
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Publishing. [URL: https://pubs.aip.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34200569/]
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8791338/]
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.944203/full]
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9303534/]
  • 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid. Amerigo Scientific. [URL: https://www.amerigoscientific.com/2-4-methoxyphenyl-3-methylquinoline-4-carboxylic-acid-108717-24-4.html]
  • 4364-02-7 | 2-(4-Methoxy-phenyl)-quinoline-4-carboxylic acid. ChemScene. [URL: https://www.chemscene.com/products/2-(4-Methoxy-phenyl)-quinoline-4-carboxylic-acid-CS-0033820.html]
  • 2-(4-METHOXYPHENYL)-3-METHYLQUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information. NextSDS. [URL: https://www.nextsds.com/chemical-substance-information/2-(4-METHOXYPHENYL)-3-METHYLQUINOLINE-4-CARBOXYLIC%20ACID-108717-24-4]
  • 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (C17H13NO3). PubChemLite. [URL: https://pubchemlite.com/compound/2-4-methoxyphenyl-quinoline-4-carboxylicacid]
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.862432/full]
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [URL: https://scholarhub.ui.ac.id/jok/vol18/iss2/1/]
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.944203]
  • (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate. [URL: https://www.researchgate.net/publication/339272332_Structure-antioxidant_activity_relationship_of_methoxy_phenolic_hydroxyl_and_carboxylic_acid_groups_of_phenolic_acids]
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid

Comprehensive Safety & Handling Guide: 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid This document provides a detailed protocol for the safe handling, use, and disposal of 2-(4-Methoxyphenyl)-3-methylquinoline-...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid

This document provides a detailed protocol for the safe handling, use, and disposal of 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS No. 108717-24-4). As a member of the quinoline carboxylic acid class of compounds, this substance requires diligent adherence to safety protocols to mitigate risks associated with its handling.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid is classified under the Globally Harmonized System (GHS) with the following hazards.[5][6] Understanding these risks is the foundational step in implementing appropriate safety measures.

  • H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[5][6]

  • H315: Causes skin irritation (Skin irritation, Category 2).[5][6]

  • H319: Causes serious eye irritation (Eye irritation, Category 2A).[5][6]

  • H335: May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[5][6]

Signal Word: Warning[6]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[7][8] The powdered nature of the solid chemical increases the risk of aerosolization, making respiratory protection a critical consideration.[9]

Personal Protective Equipment (PPE): A Task-Based Approach

A one-size-fits-all approach to PPE is insufficient. The required level of protection is dictated by the specific task being performed and the potential for exposure. No single glove material, for instance, provides universal protection.[7] Therefore, it is crucial to select PPE based on a thorough risk assessment of each procedure.[10]

PPE Specification Summary

The following table outlines the recommended PPE for handling 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid.

Equipment Specification Purpose & Rationale Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against skin contact, which can cause irritation.[11][12] Nitrile is preferred for general use with a variety of chemicals.[10] Always inspect gloves for degradation or punctures before use.[13]Primary
Eye Protection Chemical Splash GogglesEssential for protecting eyes from accidental splashes of solutions or contact with airborne powder, which can cause serious irritation.[11][14] Must meet ANSI Z.87.1 standards.[15]Primary
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[12][14] Should be fully buttoned.Primary
Body Protection Chemical-Resistant ApronRecommended when handling larger quantities (>1g) or when there is a significant risk of splashing during dissolution or transfer.[10][11]Secondary
Respiratory Protection N95 (or higher) Particulate RespiratorMandatory for handling the solid, powdered form to prevent inhalation of dust particles that can cause respiratory tract irritation.[11]Task-Dependent
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesNecessary when preparing solutions with volatile solvents where vapors may be generated.[11]Task-Dependent
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes or explosions, such as during exothermic reactions or when handling large volumes.[11][15]Secondary
PPE Selection Workflow

The causality behind PPE selection must be logical and responsive to the experimental conditions. The following diagram illustrates a decision-making workflow for choosing the appropriate level of protection.

PPE_Selection_Workflow cluster_0 Start: Task Assessment cluster_2 Required PPE Ensemble start Identify Experimental Task weighing Weighing Solid Powder start->weighing dissolving Dissolving in Solvent start->dissolving handling_solution Handling Solution (<1g scale) start->handling_solution large_scale Large Scale / High Splash Risk start->large_scale ppe_weighing Goggles Lab Coat Nitrile Gloves N95 Respirator weighing->ppe_weighing In Fume Hood or Powder Enclosure ppe_dissolving Goggles Lab Coat Nitrile Gloves + Organic Vapor Respirator (if solvent is volatile) dissolving->ppe_dissolving In Fume Hood ppe_solution Goggles Lab Coat Nitrile Gloves handling_solution->ppe_solution On Benchtop with Absorbent Pad ppe_large_scale Face Shield over Goggles Chemical Apron over Lab Coat Nitrile Gloves (Consider double-gloving) large_scale->ppe_large_scale In Fume Hood

Caption: PPE Selection Workflow based on laboratory task.

Operational Plan: Step-by-Step Guidance

A self-validating protocol anticipates potential failure points and integrates safety checks throughout the workflow.

Preparation and Engineering Controls
  • Designate Area: All work with solid 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid must be conducted in a designated area, preferably within a certified chemical fume hood or a powder weighing enclosure to control airborne particles.[9][12]

  • Surface Preparation: Line the work surface with absorbent, leak-proof bench pads to contain any spills.[12]

  • Gather Materials: Ensure all necessary PPE, spill kits, and waste containers are readily accessible before handling the chemical.

  • Donning PPE: Before entering the designated area, put on a laboratory coat, chemical splash goggles, and nitrile gloves.[11] The appropriate respirator should be donned just before handling the chemical.

Handling the Solid Compound (e.g., Weighing)
  • Tare Container: Pre-weigh (tare) an empty, sealable container on the analytical balance.[12]

  • Transfer to Hood: Move the tared container and the stock bottle of the chemical to the chemical fume hood or powder enclosure.

  • Aliquot Chemical: Carefully transfer the desired amount of powder into the tared container. Use small scoops to minimize aerosolization.[9] Keep the stock bottle as close as possible to the receiving container to prevent spillage.

  • Seal and Re-weigh: Securely close both the stock bottle and the tared container containing the aliquot. The sealed container can then be removed from the hood to be weighed.[12]

  • Return to Hood: Immediately return the sealed aliquot container to the hood for the next step (e.g., dissolution).

Preparing Solutions
  • Solvent Addition: In the fume hood, slowly add the solvent to the container with the solid chemical. Never add the solid to the solvent, as this can increase splashing.[11]

  • Control Vapors: If the solvent is volatile (e.g., dichloromethane, methanol), ensure the fume hood sash is at the appropriate height and consider using an air-purifying respirator with organic vapor cartridges.[11]

  • Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the compound. Ensure the container is capped or covered to prevent vapor release.

  • Labeling: Immediately label the solution with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.

Decontamination and Disposal Plan

Proper disposal is a critical component of the handling lifecycle, preventing environmental contamination and accidental exposure.

Decontamination
  • Equipment: All glassware and equipment that came into contact with the chemical should be decontaminated with an appropriate solvent before being washed.[11]

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination.[11] Disposable gloves, bench pads, and other contaminated single-use items must be placed directly into the hazardous waste container.[11] Never wear potentially contaminated gloves outside the lab.[7]

Waste Disposal
  • Solid Waste: All solid waste contaminated with 2-(4-Methoxyphenyl)-3-methylquinoline-4-carboxylic acid (e.g., used gloves, weigh boats, paper towels) must be disposed of in a clearly labeled hazardous waste container.[11]

  • Liquid Waste: Unused solutions or reaction mixtures containing the title compound must be collected in a dedicated, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[11]

  • Container Management: Keep waste containers closed except when adding waste. Store them in a designated secondary containment area away from incompatible materials.[12]

Emergency Procedures

In case of accidental exposure, immediate and correct action is vital.

Exposure Route First Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water and soap for at least 15 minutes.[6] Seek medical attention if irritation persists.[16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6][16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention from an ophthalmologist.[6]
Inhalation Move the affected person to fresh air immediately.[6] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting.[16] Rinse the mouth thoroughly with water and have the conscious person drink one to two glasses of water.[6][16] Call a poison control center or seek immediate medical attention.[6]
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety department.[17]

References

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]

  • University of California, Los Angeles - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(4-METHOXYPHENYL)-3-METHYLQUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(methoxymethyl)-4-methylquinoline-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Safety in the Chemical Laboratory. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • University of Arizona, Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004078731A1 - Quinoline-carboxylic acids and the derivatives thereof, a focused library.
  • The Journal of Organic Chemistry. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]

  • MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid. Retrieved from [Link]

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